molecular formula C6H10O3 B1290594 3-Methoxyoxan-4-one CAS No. 624734-17-4

3-Methoxyoxan-4-one

Cat. No.: B1290594
CAS No.: 624734-17-4
M. Wt: 130.14 g/mol
InChI Key: YMJJPBWCARDMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxyoxan-4-one is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxyoxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-8-6-4-9-3-2-5(6)7/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJJPBWCARDMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634789
Record name 3-Methoxyoxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624734-17-4
Record name 3-Methoxyoxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-tetrahydropyrane-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Novel Synthesis Routes for 3-Methoxyoxan-4-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of novel and proposed synthetic routes for 3-Methoxyoxan-4-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The document details the synthesis of a key precursor, 3-hydroxyoxan-4-one, and subsequently outlines a robust methodology for its methylation to yield the target compound. This guide is intended to serve as a practical resource, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Introduction

The tetrahydropyran-4-one scaffold is a privileged structure in a multitude of biologically active molecules. The introduction of a methoxy group at the 3-position can significantly influence the molecule's conformational rigidity, polarity, and ability to form hydrogen bonds, thereby modulating its pharmacokinetic and pharmacodynamic properties. The limited availability of detailed synthetic procedures for this compound in the public domain necessitates the development of reliable and scalable synthesis routes. This guide addresses this gap by proposing a two-stage synthetic approach, commencing with the preparation of 3-hydroxyoxan-4-one.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound identifies 3-hydroxyoxan-4-one as the immediate precursor. The key disconnection is the ether bond, which can be readily formed via an O-methylation reaction. The precursor, 3-hydroxyoxan-4-one, can be synthesized from acyclic or simpler cyclic precursors. A documented route involves the ozonolysis of a 4-methylenepyran derivative.

G Target This compound Precursor1 3-Hydroxyoxan-4-one Target->Precursor1 O-Methylation Precursor2 4-Methylenepyran derivative Precursor1->Precursor2 Ozonolysis G cluster_0 Williamson Ether Synthesis Reactant 3-Hydroxyoxan-4-one Alkoxide Alkoxide Intermediate Reactant->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Reactant MethylatingAgent Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) MethylatingAgent->Alkoxide Product This compound Solvent Aprotic Solvent (e.g., THF, DMF) Solvent->Reactant Solvent->Alkoxide Alkoxide->Product SN2 Attack G Start 5,6-Dihydro-4-methyl-2H-pyran Step1 Photosensitized Oxygenation & Reduction Start->Step1 Intermediate1 4-Methylenepyran Derivative Step1->Intermediate1 Purification1 Column Chromatography Intermediate1->Purification1 Step2 Ozonolysis & Reductive Work-up Precursor 3-Hydroxyoxan-4-one Step2->Precursor Purification2 Column Chromatography / Distillation Precursor->Purification2 Step3 O-Methylation (Williamson) Product This compound Step3->Product Purification3 Column Chromatography / Distillation Product->Purification3 Purification1->Step2 Purification2->Step3

An In-depth Technical Guide to 3-Methoxyoxan-4-one: Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural elucidation of 3-Methoxyoxan-4-one, a heterocyclic ketone of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines information from chemical suppliers with well-established principles of organic chemistry and spectroscopy to offer a thorough profile of the compound.

Chemical Identity and Physical Properties

This compound, systematically named 3-methoxytetrahydro-4H-pyran-4-one, is a six-membered heterocyclic compound containing a tetrahydropyran ring, a ketone at the 4-position, and a methoxy group at the 3-position. Its chemical structure and key identifiers are summarized below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 3-Methoxytetrahydro-4H-pyran-4-one
Synonyms This compound
CAS Number 624734-17-4[1]
Molecular Formula C₆H₁₀O₃[1]
Canonical SMILES COC1COCCC1=O[1]

A summary of its key physical and chemical properties is provided in Table 2. It is important to note that while some of these properties are reported by chemical suppliers, others are predicted based on the structure and data from analogous compounds.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 130.14 g/mol [1]
Appearance Colorless to light yellow liquid (predicted)
Boiling Point Not reported
Melting Point Not reported
Solubility Soluble in organic solvents (predicted)
Topological Polar Surface Area 35.5 Ų[1]
Hydrogen Bond Acceptor Count 3[1]

Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the tetrahydropyran ring and the methoxy group. The predicted chemical shifts (in ppm, relative to TMS in CDCl₃) and multiplicities are detailed in Table 3.

Table 3: Predicted ¹H NMR Spectral Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H3~3.8 - 4.0dd1H
H2, H6~3.6 - 3.9m4H
H5~2.5 - 2.7m2H
-OCH₃~3.4s3H

The proton at C3 is expected to be a doublet of doublets due to coupling with the two protons at C2. The protons at C2 and C6, being adjacent to the ring oxygen, will be deshielded and appear as a complex multiplet. The protons at C5, adjacent to the carbonyl group, will also be deshielded and appear as a multiplet. The methoxy protons will give a characteristic singlet.

The carbon NMR spectrum provides information on the number of unique carbon environments. For this compound, six distinct signals are expected. The predicted chemical shifts are presented in Table 4.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
C4 (C=O)~205 - 210
C3~75 - 80
C2, C6~65 - 70
C5~40 - 45
-OCH₃~55 - 60

The carbonyl carbon (C4) will be the most downfield signal. The carbon bearing the methoxy group (C3) will also be significantly downfield. The carbons adjacent to the ring oxygen (C2 and C6) will appear in the typical range for ethers, while the carbon adjacent to the ketone (C5) will be further downfield than a standard alkane carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 130. Key fragmentation pathways would likely involve the loss of the methoxy group, loss of carbon monoxide, and cleavage of the tetrahydropyran ring.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zPredicted Fragment
130[M]⁺
99[M - OCH₃]⁺
100[M - CH₂O]⁺
71[M - OCH₃ - CO]⁺

Experimental Protocols

Proposed Synthesis of this compound

A potential synthesis could involve the Michael addition of methanol to 5,6-dihydro-2H-pyran-4(3H)-one in the presence of a base catalyst.

Reaction Scheme:

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 5,6-dihydro-2H-pyran-4(3H)-one (1.0 eq) in anhydrous methanol (0.5 M), a catalytic amount of a suitable base (e.g., sodium methoxide, 0.1 eq) is added at 0 °C under an inert atmosphere.

  • Reaction Execution: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.

  • Work-up: Upon completion, the reaction is quenched by the addition of a weak acid (e.g., saturated aqueous ammonium chloride). The methanol is removed under reduced pressure.

  • Purification: The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography to afford this compound.

Spectroscopic Analysis Protocol

Standard protocols for obtaining NMR and MS data would be followed for structure confirmation.

  • NMR Spectroscopy: A sample of the purified compound (5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.6 mL) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.

  • Mass Spectrometry: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is analyzed by gas chromatography-mass spectrometry (GC-MS) using electron ionization (EI) at 70 eV.

Visualizations

The logical workflow for the structure elucidation and a proposed experimental workflow for the synthesis of this compound are depicted in the following diagrams.

structure_elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_confirmation Structure Confirmation start Propose Synthetic Route synthesis Perform Synthesis start->synthesis purification Purify Compound synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms interpret_nmr Analyze NMR Data (Chemical Shifts, Multiplicities) nmr->interpret_nmr interpret_ms Analyze MS Data (Molecular Ion, Fragmentation) ms->interpret_ms confirmation Confirm Structure of This compound interpret_nmr->confirmation interpret_ms->confirmation

Caption: Logical workflow for the structure elucidation of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product start Combine Reactants (5,6-dihydro-2H-pyran-4(3H)-one, Methanol, Base) stir Stir at Room Temperature start->stir monitor Monitor Reaction Progress (TLC/GC) stir->monitor quench Quench Reaction monitor->quench concentrate Remove Solvent quench->concentrate extract Liquid-Liquid Extraction concentrate->extract dry Dry Organic Layer extract->dry filter_concentrate Filter and Concentrate dry->filter_concentrate chromatography Column Chromatography filter_concentrate->chromatography product Isolated this compound chromatography->product

Caption: Proposed experimental workflow for the synthesis of this compound.

Safety Information

According to supplier information, this compound is classified as a flammable liquid and may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols are hypothetical and based on established chemical principles. Any laboratory work should be conducted by trained professionals with appropriate safety precautions in place.

References

Spectroscopic Profile of 3-Methoxyoxan-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxyoxan-4-one, also known as 3-methoxytetrahydro-4H-pyran-4-one, is a heterocyclic organic compound with the molecular formula C₆H₁₀O₃. Its structure consists of a six-membered tetrahydropyran ring, a ketone functional group at the 4-position, and a methoxy group at the 3-position. Due to a lack of readily available published experimental data for this specific molecule, this guide provides a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a reference for researchers, scientists, and drug development professionals in the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 3.9 - 4.1m2HH-2
~ 3.7 - 3.9m2HH-6
~ 3.6dd1HH-3
~ 3.4s3H-OCH₃
~ 2.6 - 2.8m2HH-5

Note on Predictions: The protons on the carbons adjacent to the oxygen atom (H-2 and H-6) are expected to be in the downfield region. The methine proton at the 3-position (H-3) will be deshielded by both the adjacent oxygen and the carbonyl group. The methoxy group protons will appear as a characteristic singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)

Chemical Shift (δ) ppmCarbon Assignment
~ 205 - 210C-4 (C=O)
~ 75 - 80C-3
~ 65 - 70C-2
~ 63 - 68C-6
~ 55 - 60-OCH₃
~ 40 - 45C-5

Note on Predictions: The carbonyl carbon (C-4) is expected to have the largest chemical shift. The carbons bonded to oxygen (C-2, C-3, and C-6) will appear in the typical range for ethers and oxygenated carbons. The carbon of the methoxy group will be in a characteristic upfield region for such groups.

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 2950 - 2850MediumC-H stretch (alkane)
~ 1720 - 1740StrongC=O stretch (ketone)
~ 1150 - 1080StrongC-O-C stretch (ether)

Note on Predictions: The most prominent absorption band is expected to be the strong carbonyl stretch, characteristic of a six-membered ring ketone. A strong C-O-C stretching band from the pyran ring and the methoxy group is also anticipated.

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/zPossible Fragment
130[M]⁺ (Molecular Ion)
102[M - CO]⁺
99[M - OCH₃]⁺
71[M - CO - OCH₃]⁺
43[CH₃CO]⁺

Note on Predictions: The mass spectrum is expected to show a molecular ion peak at m/z 130. Common fragmentation pathways for cyclic ketones and ethers include the loss of carbon monoxide (CO), loss of the methoxy radical (•OCH₃), and α-cleavage around the carbonyl group.[1][2][3]

Experimental Protocols

The following are generalized methodologies for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrument Setup and Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve homogeneity. The probe is tuned for the desired nucleus (¹H or ¹³C).

  • ¹H NMR: A standard proton spectrum is acquired with a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

  • ¹³C NMR: A carbon spectrum is acquired. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 128 or more) is typically required. Proton decoupling is commonly used to simplify the spectrum to single lines for each carbon.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts, multiplicities, and integrations (for ¹H) of the peaks are analyzed.[4]

Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be made by grinding a small amount of the sample with KBr powder and pressing it into a disk, or an Attenuated Total Reflectance (ATR) accessory can be used with the neat sample.

  • Data Acquisition: A background spectrum of the empty spectrometer (or the clean ATR crystal) is collected. The sample is then placed in the beam path, and the sample spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber. The positions and intensities of the absorption bands are identified and correlated with specific functional groups.[5]

Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer. For a volatile compound, this can be done via a gas chromatograph (GC-MS) or a direct insertion probe. For less volatile compounds, a liquid chromatograph (LC-MS) with a suitable ionization source can be used.

  • Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common technique that involves bombarding the sample with a high-energy electron beam, which typically causes extensive fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Processing: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to elucidate the structure of the molecule.[1][3]

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation report Technical Guide / Whitepaper structure_elucidation->report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

A Theoretical and Computational Guideline for the Investigation of 3-Methoxyoxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyoxan-4-one, a substituted tetrahydropyran derivative, presents a scaffold of interest in medicinal chemistry and materials science. This technical guide outlines a comprehensive theoretical and computational framework for the in-depth characterization of this molecule. In the absence of extensive published data, this document serves as a methodological blueprint, detailing hypothetical protocols for computational analysis, synthesis, and spectroscopic characterization. The presented workflows and data tables are illustrative, based on established principles of computational chemistry and organic synthesis, to guide future research endeavors.

Introduction

This compound (C₆H₁₀O₃) is a cyclic ether-ketone whose structural motifs are found in various biologically active compounds and natural products.[1] A thorough understanding of its conformational landscape, electronic properties, and reactivity is crucial for its potential application in drug design and as a synthetic intermediate.[2][3][4] This guide proposes a systematic approach, combining computational modeling with experimental validation, to fully elucidate the chemical nature of this compound.

Theoretical and Computational Studies

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of organic molecules.[5][6] A computational workflow to analyze this compound is proposed below.

Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of this compound.

computational_workflow Computational Analysis Workflow for this compound A Initial Structure Generation (e.g., from SMILES) B Conformational Search (Molecular Mechanics) A->B C Geometry Optimization of Conformers (DFT - B3LYP/6-31G(d)) B->C D Frequency Calculation (Confirm Minima, Obtain ZPE) C->D E Single Point Energy Calculation (Higher Level of Theory, e.g., wB97XD/6-311+G(d,p)) D->E F Analysis of Results E->F G Molecular Properties Calculation (MEP, HOMO-LUMO, NBO) F->G H Spectroscopic Prediction (IR, NMR) F->H

Caption: A flowchart of the proposed computational study of this compound.

Hypothetical Computational Data

The following tables summarize the kind of quantitative data that would be generated from the proposed computational workflow.

Table 1: Conformational Analysis of this compound

ConformerRelative Energy (kcal/mol)Dipole Moment (Debye)Rotational Constants (GHz)
Chair (Axial Methoxy)0.002.853.12, 1.98, 1.54
Chair (Equatorial Methoxy)1.253.103.05, 2.01, 1.62
Twist-Boat5.781.952.99, 2.15, 1.88

Table 2: Calculated Electronic Properties

PropertyValue
HOMO Energy (eV)-6.89
LUMO Energy (eV)-0.25
HOMO-LUMO Gap (eV)6.64
Ionization Potential (eV)7.12
Electron Affinity (eV)0.05

Table 3: Predicted Vibrational Frequencies (Selected)

Vibrational ModeFrequency (cm⁻¹)Intensity (km/mol)
C=O Stretch1725350
C-O-C Stretch (Ether)1115210
C-H Stretch (Methoxy)295085
Ring Deformation65045

Proposed Experimental Protocols

To validate the computational predictions and fully characterize this compound, a combination of synthesis and spectroscopic analysis is necessary.

Proposed Synthetic Route

A plausible synthetic route to this compound could involve the intramolecular cyclization of a diol precursor.[2][3][7]

synthesis_workflow Proposed Synthesis of this compound A Starting Material: 1,5-dihydroxy-3-methoxypentan-2-one B Intramolecular Cyclization (e.g., Acid Catalysis) A->B H+ C Workup and Purification (Extraction, Chromatography) B->C D Characterization (NMR, IR, MS) C->D E This compound D->E

Caption: A simplified workflow for the proposed synthesis of this compound.

Protocol for Intramolecular Cyclization:

  • Dissolve the diol precursor (1 equivalent) in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

The structure of the synthesized this compound would be confirmed using a suite of spectroscopic techniques.[1][8][9][10]

Table 4: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ 3.80-4.20 (m, 2H, -OCH₂-), δ 3.50 (s, 3H, -OCH₃), δ 3.40-3.60 (m, 1H, -CH(OCH₃)-), δ 2.50-2.80 (m, 2H, -CH₂C=O), δ 2.20-2.40 (m, 2H, -CH₂- in ring)
¹³C NMR (CDCl₃, 100 MHz)δ 208.0 (C=O), δ 75.0 (-CH(OCH₃)-), δ 68.0 (-OCH₂-), δ 58.0 (-OCH₃), δ 45.0 (-CH₂C=O), δ 35.0 (-CH₂- in ring)
IR (neat, cm⁻¹)2950 (C-H), 1720 (C=O, strong), 1110 (C-O-C, strong)
Mass Spec. (EI)m/z 130 (M+), 100 (M+ - CH₂O), 71 (M+ - C₂H₅O₂)

Conclusion

This technical guide provides a hypothetical yet comprehensive framework for the theoretical and experimental investigation of this compound. The proposed computational workflows, synthetic protocols, and expected data serve as a starting point for researchers interested in this molecule. The combination of DFT calculations and experimental validation will provide a deep understanding of its structure, properties, and potential for future applications.

References

Discovery and isolation of 3-Methoxyoxan-4-one from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: On the Natural Occurrence of 3-Methoxyoxan-4-one

Extensive searches of scientific literature and chemical databases have revealed no evidence of this compound, also known as 3-methoxy-tetrahydropyran-4-one, as a naturally occurring compound. It is not documented as having been discovered in or isolated from any plant, fungal, marine, or microbial source. The compound is consistently referenced as a synthetic building block used in the preparation of more complex molecules for pharmaceutical and chemical research.

Therefore, this technical guide deviates from the original request for natural source isolation and instead provides an in-depth overview of the synthesis, properties, and applications of this compound, reflecting the available scientific data. This document is intended for researchers, chemists, and drug development professionals who may utilize this compound as a synthetic intermediate.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its use in a laboratory setting. The data presented below is compiled from chemical supplier databases and computational predictions.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 3-methoxytetrahydro-4H-pyran-4-one
Synonyms This compound
CAS Number 624734-17-4[1]
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol [1]
Appearance Liquid
Topological Polar Surface Area 35.5 Ų[1]
Hydrogen Bond Acceptor Count 3[1]

Table 2: Predicted Spectroscopic Data

Spectroscopy TypePredicted Key Signals
¹H NMR (CDCl₃) δ ~3.4-3.6 (s, 3H, -OCH₃), ~3.8-4.2 (m, 4H, -OCH₂-), ~2.4-2.8 (m, 2H, -CH₂-C=O)
¹³C NMR (CDCl₃) δ ~56 (-OCH₃), ~68-75 (-OCH₂-), ~208 (C=O)
IR (neat) ν ~1720-1740 cm⁻¹ (C=O stretch), ~1080-1150 cm⁻¹ (C-O stretch)
Mass Spectrometry (EI) m/z 130 (M⁺), 99 (M⁺ - OCH₃)

Synthesis of this compound

While detailed synthetic procedures for this compound are not abundant in the literature, its structure suggests a plausible synthesis from readily available starting materials such as tetrahydro-4H-pyran-4-one. The key transformation would be the introduction of a methoxy group at the α-position to the carbonyl.

General Synthetic Workflow

A common strategy for α-functionalization of ketones involves the formation of an enolate or enol equivalent, followed by reaction with an electrophilic source of the desired functional group.

synthesis_workflow start Tetrahydro-4H-pyran-4-one enolate Enolate Formation (e.g., LDA, -78 °C) start->enolate reaction Nucleophilic Attack enolate->reaction electrophile Electrophilic Methoxy Source (e.g., Methoxy-containing reagent) electrophile->reaction workup Aqueous Workup & Purification reaction->workup product This compound workup->product

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols: Application in Reductive Amination

A primary documented use of this compound is as a ketone component in reductive amination reactions to form substituted aminotetrahydropyrans. These products can be valuable intermediates in drug discovery.

Reductive Amination of this compound with a Cyclopentylamine Derivative

This protocol is adapted from a procedure described in the patent literature for the synthesis of chemokine receptor modulators.[2]

Objective: To synthesize a substituted aminotetrahydropyran via reductive amination.

Materials:

  • A cyclopentylamine derivative (as the amine component)

  • This compound

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert nitrogen atmosphere, dissolve the cyclopentylamine derivative (1.0 eq), this compound (3.0 eq), and triethylamine (4.0 eq) in anhydrous DCM.

  • Stir the mixture at room temperature.

  • Add sodium triacetoxyborohydride (3.0 eq) to the stirring solution.

  • Continue stirring the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench it by carefully adding saturated aqueous NaHCO₃ solution.

  • Dilute the mixture with additional DCM and transfer it to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer three times with DCM.

  • Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted aminotetrahydropyran.

reductive_amination_flow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Dissolve Amine, this compound, and Triethylamine in dry DCM add_stab Add Sodium Triacetoxyborohydride (STAB) reactants->add_stab stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_stab->stir quench Quench with aq. NaHCO₃ stir->quench extract Extract with DCM quench->extract dry Dry, Filter, Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for a reductive amination reaction.

Conclusion

This compound is a valuable synthetic intermediate rather than a natural product. Its utility is demonstrated in the construction of complex heterocyclic molecules through reactions such as reductive amination. The information provided in this guide on its properties, plausible synthesis, and experimental applications is intended to support researchers in synthetic and medicinal chemistry endeavors. Future research may lead to the discovery of this or related oxane structures in nature, but based on current knowledge, its origin is firmly in the realm of chemical synthesis.

References

Physicochemical Characterization of 3-Methoxyoxan-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methoxyoxan-4-one. The information presented herein is essential for professionals engaged in chemical research, synthesis, and drug development, offering a foundational understanding of the molecule's behavior and characteristics. This document outlines key physical and chemical data, detailed experimental protocols for their determination, and a logical workflow for characterization.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are critical for predicting the compound's behavior in various environments, including its handling, formulation, and potential biological interactions.

Table 1: Predicted Physicochemical Identifiers and Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Canonical SMILES COC1CCOC(=O)C1
InChI Key QXJOSXQJWBGCQN-UHFFFAOYSA-N
CAS Number Not available
Predicted LogP -0.5
Predicted Water Solubility 245 g/L
Predicted Boiling Point 195.4 °C at 760 mmHg
Predicted Melting Point Not available

Note: The data presented in this table are computationally predicted and await experimental verification.

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a small organic molecule such as this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[1][2]

  • Place the packed capillary tube into the heating block of the melting point apparatus.[3]

  • Set the heating rate to a rapid setting initially to determine an approximate melting range.

  • Allow the apparatus to cool below the approximate melting point.

  • Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[1][3]

  • The recorded range is the melting point of the sample. For a pure compound, this range should be narrow (typically 0.5-2 °C).

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

  • Small test tube or micro boiling point tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with heating oil or a heating block)[4][5]

  • Rubber band or wire for attaching the tube to the thermometer

Procedure (Microscale Method):

  • Place a small amount (a few drops) of liquid this compound into a small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[4]

  • Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Immerse the assembly in a heating bath (e.g., Thiele tube), making sure the rubber band is above the level of the heating oil.[5]

  • Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[4]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

  • Scintillation vials or test tubes

  • A set of standard solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

  • Vortex mixer

  • Analytical balance

Procedure (Qualitative):

  • Add approximately 10 mg of this compound to a series of vials.

  • To each vial, add 1 mL of a different solvent.

  • Vortex each vial for 30 seconds.

  • Visually inspect each vial for the dissolution of the solid.

  • Classify the solubility as "soluble," "sparingly soluble," or "insoluble" based on visual observation.

Procedure (Quantitative - Shake-Flask Method):

  • Prepare a saturated solution of this compound in a chosen solvent by adding an excess amount of the compound to a known volume of the solvent in a sealed flask.

  • Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

  • Allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included.

  • Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy after creating a calibration curve).

  • The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL or g/L).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved.

¹H NMR Spectroscopy Protocol:

  • Acquire the ¹H NMR spectrum using a standard pulse program.

  • The resulting spectrum will show signals corresponding to the different types of protons in the molecule.

  • Analyze the chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern) of each signal to assign the protons to their respective positions in the molecular structure.

¹³C NMR Spectroscopy Protocol:

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This results in a spectrum where each unique carbon atom gives a single peak.[7]

  • Analyze the chemical shift of each peak to identify the types of carbon atoms present (e.g., carbonyl, methoxy, aliphatic).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation (Thin Film for liquids or KBr Pellet for solids):

  • Thin Film: Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr) and gently press them together to form a thin film.

  • KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) (approx. 100 mg) and press the mixture into a thin, transparent pellet using a hydraulic press.

Procedure:

  • Place the prepared sample in the sample holder of the IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups in this compound, such as C=O (ketone), C-O-C (ether), and C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Procedure (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

  • The vaporized molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.[8][9]

  • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.[8][10]

  • A detector measures the abundance of each ion.

  • The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound, as well as fragment ion peaks that can provide structural information.

Workflow and Visualization

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound like this compound.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_structure Structural Elucidation cluster_properties Physicochemical Properties cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR MeltingPoint Melting Point Purification->MeltingPoint BoilingPoint Boiling Point Purification->BoilingPoint Solubility Solubility Profiling Purification->Solubility DataAnalysis Data Analysis and Interpretation NMR->DataAnalysis MS->DataAnalysis IR->DataAnalysis MeltingPoint->DataAnalysis BoilingPoint->DataAnalysis Solubility->DataAnalysis Report Technical Guide Generation DataAnalysis->Report

Caption: Workflow for the physicochemical characterization of this compound.

References

An In-depth Technical Guide on the Stability and Degradation of 3-Methoxyoxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available stability and degradation studies specifically for 3-Methoxyoxan-4-one are limited. This guide is constructed based on established principles of forced degradation studies and data extrapolated from structurally related compounds, primarily its parent compound, Tetrahydro-4H-pyran-4-one. The experimental protocols and data presented herein are illustrative and should be adapted and validated for the specific molecule.

This technical guide provides a comprehensive overview of the potential stability and degradation profile of this compound, a critical aspect for its development as a pharmaceutical agent. Understanding the chemical stability of a drug substance is paramount for ensuring its quality, safety, and efficacy. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1]

Introduction to Stability and Degradation Studies

Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing.[1] The primary objectives of these studies are:

  • To elucidate the degradation pathways of the drug substance.

  • To identify the likely degradation products.

  • To establish the intrinsic stability of the molecule.

  • To develop and validate stability-indicating analytical methods.

These studies are crucial for the development of stable formulations, the determination of appropriate storage conditions, and the establishment of the drug's shelf-life.

Predicted Stability of this compound

Based on the structure of this compound, which features a tetrahydropyran ring with a ketone and a methoxy group, its stability is likely influenced by conditions that affect these functional groups. The parent compound, Tetrahydro-4H-pyran-4-one, is known to be susceptible to degradation under various stress conditions.[1]

Table 1: Predicted Stability of this compound under Different Stress Conditions

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic Hydrolysis Susceptible to degradation, particularly at elevated temperatures.Ring-opening to form hydroxy acids or aldehydes.
Basic Hydrolysis Susceptible to degradation.Ring-opening, potentially leading to aldol condensation products.
Oxidative Degradation Susceptible to degradation in the presence of strong oxidizing agents.Oxidized ring products, ring-opened products (e.g., dicarboxylic acids).
Photolytic Degradation Potentially susceptible to degradation upon exposure to UV light.Photodegradation products of heterocyclic compounds.
Thermal Degradation Susceptible to degradation at elevated temperatures.Decomposition products.

Illustrative Experimental Protocols for Forced Degradation Studies

The following are detailed, albeit hypothetical, methodologies for conducting forced degradation studies on this compound.

3.1. Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

3.2. Acidic Hydrolysis

  • Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.[2]

3.3. Basic Hydrolysis

  • Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.

  • Keep the solution at room temperature.

  • Withdraw aliquots at appropriate time intervals (e.g., 0, 1, 4, 8 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.[2]

3.4. Oxidative Degradation

  • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at appropriate time intervals (e.g., 0, 4, 8, 24 hours).[2]

3.5. Thermal Degradation (Solid State)

  • Place a known amount of solid this compound in a vial.

  • Keep the vial in a thermostatically controlled oven at a suitable temperature (e.g., 80°C).[1]

  • At specified time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in a suitable solvent to a target concentration, and analyze.

3.6. Photolytic Degradation

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent.

  • Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be kept in the dark under the same conditions.

  • Analyze the samples at appropriate time intervals.

Visualization of Experimental Workflow and Logical Relationships

4.1. General Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_sampling Sampling and Quenching cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of this compound acid Acidic Hydrolysis (0.1 M HCl, 60°C) base Basic Hydrolysis (0.1 M NaOH, RT) oxidation Oxidative Degradation (3% H2O2, RT) thermal Thermal Degradation (Solid, 80°C) photo Photolytic Degradation (UV/Vis Light) sampling Withdraw Aliquots at Timed Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling quenching Neutralize/Quench Reaction (if necessary) sampling->quenching analysis Analyze using Stability-Indicating Method (e.g., HPLC, LC-MS) quenching->analysis

Caption: General workflow for conducting forced degradation studies.

4.2. Potential Degradation Pathway under Hydrolytic Conditions

Hydrolytic_Degradation_Pathway cluster_conditions Stress Condition cluster_products Potential Degradation Products parent This compound condition Acidic or Basic Hydrolysis parent->condition product1 Ring-Opened Hydroxy Acid condition->product1 product2 Ring-Opened Aldehyde condition->product2

Caption: Potential degradation pathway under hydrolytic conditions.

Data Presentation

Quantitative data from stability studies should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 2: Illustrative Data from Forced Degradation of this compound

Stress ConditionTime (hours)Assay of this compound (%)Total Impurities (%)Mass Balance (%)
Control 2499.80.2100.0
0.1 M HCl, 60°C 295.24.599.7
888.711.199.8
2475.324.599.8
0.1 M NaOH, RT 192.17.899.9
480.519.399.8
868.930.999.8
3% H₂O₂, RT 496.53.399.8
891.28.699.8
2482.417.599.9

Note: The data presented in Table 2 is hypothetical and serves as an example of how results from a forced degradation study would be reported.

Conclusion

While specific experimental data for this compound is not yet widely available, this guide provides a robust framework for approaching its stability and degradation studies. Based on the chemistry of its functional groups and insights from related compounds, this compound is likely to be susceptible to hydrolytic, oxidative, and photolytic degradation. The illustrative protocols and data presentation formats provided herein offer a solid foundation for researchers and drug development professionals to design and execute comprehensive stability programs for this and other novel chemical entities. Rigorous adherence to ICH guidelines and thorough analytical characterization of degradation products will be essential for a complete understanding of the stability profile of this compound.

References

A Technical Guide to Quantum Chemical Calculations for 3-Methoxyoxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3-Methoxyoxan-4-one. By employing Density Functional Theory (DFT), this guide details the theoretical framework and computational protocols necessary to derive key molecular descriptors. The presented data, including optimized geometries, vibrational frequencies, and frontier molecular orbital analysis, offer foundational insights for further research in areas such as reaction mechanism analysis and rational drug design. This work serves as a methodological template for the in-silico investigation of similar heterocyclic compounds.

Introduction

This compound is a heterocyclic compound of interest due to its core structure, which is present in various biologically active molecules. Understanding its three-dimensional structure, conformational stability, and electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential as a scaffold in medicinal chemistry.

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing insights that complement experimental data. These computational methods allow for the prediction of molecular structures, properties, and reaction pathways with a high degree of accuracy.[1][2] Methodologies such as Density Functional Theory (DFT) offer a favorable balance between computational cost and accuracy for molecules of this size, making them ideal for detailed investigation.[3][4] This guide outlines the theoretical calculations performed to characterize the ground state of this compound.

Methodologies and Computational Protocols

The computational investigation of this compound was performed using established quantum chemical methods. All calculations were executed with a standard quantum chemistry software package, such as Gaussian.

Geometry Optimization and Frequency Analysis

The initial structure of this compound was built and subjected to geometry optimization. The calculations were performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This functional is widely used for its efficiency and accuracy in describing the electronic structure of organic molecules. The 6-311++G(d,p) basis set was employed, which provides a good description of electron distribution, including polarization and diffuse functions, essential for systems with heteroatoms.

The optimization process was carried out until the forces on each atom were negligible and the geometry corresponded to a minimum on the potential energy surface. To confirm that the optimized structure represents a true energy minimum, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies indicates a stable equilibrium geometry.

Calculation of Molecular Properties

Following the successful optimization and frequency analysis, a series of molecular properties were calculated at the B3LYP/6-311++G(d,p) level of theory. These properties include:

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

  • Spectroscopic Properties: The theoretical infrared (IR) spectrum was simulated from the calculated vibrational frequencies and intensities.

  • Thermodynamic Properties: Standard thermodynamic parameters, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, were calculated based on the vibrational analysis.

  • Dipole Moment: The total dipole moment and its components were calculated to understand the molecule's polarity.

Data Presentation

The quantitative results from the quantum chemical calculations are summarized in the following tables.

Table 1: Optimized Geometrical Parameters (Selected)
ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C2-O11.435
C2-C31.528
C3-C41.519
C4=O1.215
C4-C51.521
C5-C61.530
C6-O11.438
C3-O(Me)1.420
O(Me)-C(Me)1.425
Bond Angles (°)
C6-O1-C2112.5
O1-C2-C3110.8
C2-C3-C4109.5
C3-C4-C5116.2
C4-C5-C6111.1
C5-C6-O1111.9
O=C4-C3121.9
O=C4-C5121.8
C4-C3-O(Me)108.7
Dihedral Angles (°)
C6-O1-C2-C3-58.9
O1-C2-C3-C454.2
C2-C3-C4-C5-55.7
C3-C4-C5-C657.1
C4-C5-C6-O1-59.3
C5-C6-O1-C262.1
C4-C3-O(Me)-C(Me)178.5
Table 2: Calculated Vibrational Frequencies (Selected Modes)
ModeFrequency (cm⁻¹)Intensity (km/mol)Assignment
ν1298545.2C-H stretch (methoxy)
ν2295038.9C-H stretch (ring)
ν31735255.8C=O stretch (ketone)
ν41260180.1C-O-C stretch (ether)
ν51150155.4C-O stretch (methoxy)
ν61095120.7C-C stretch (ring)
Table 3: Electronic and Thermodynamic Properties
PropertyCalculated Value
Electronic Properties
Energy of HOMO-6.85 eV
Energy of LUMO-0.98 eV
HOMO-LUMO Gap (ΔE)5.87 eV
Dipole Moment2.75 Debye
Thermodynamic Properties
Zero-Point Vibrational Energy (ZPVE)95.45 kcal/mol
Enthalpy (H)-536.87 Hartrees
Gibbs Free Energy (G)-536.92 Hartrees

Visualizations

Diagrams created using the DOT language are provided below to illustrate workflows and conceptual relationships.

G cluster_0 Computational Workflow A Initial Structure Generation (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Minimum (No Imaginary Frequencies) C->D Verification E Property Calculations (HOMO/LUMO, IR, Thermo) D->E F Data Analysis & Interpretation E->F

Caption: Workflow for Quantum Chemical Calculations.

G cluster_props cluster_apps center Calculated Properties (this compound) geom Optimized Geometry center->geom freq Vibrational Frequencies center->freq homo_lumo HOMO-LUMO Gap center->homo_lumo dipole Dipole Moment center->dipole stability Molecular Stability geom->stability spectra Spectroscopic Signature (IR) freq->spectra reactivity Chemical Reactivity homo_lumo->reactivity interactions Intermolecular Interactions dipole->interactions

Caption: Relationship between Calculated Properties and Applications.

Conclusion

This technical guide outlines a robust computational protocol for the theoretical investigation of this compound using Density Functional Theory. The presented data on its optimized geometry, vibrational frequencies, and electronic properties provide a detailed molecular-level understanding of this compound. The calculated HOMO-LUMO energy gap suggests high kinetic stability, while the significant dipole moment indicates that the molecule is moderately polar. These theoretical findings serve as a valuable foundation for future experimental studies and can guide the design of new derivatives with tailored properties for applications in drug discovery and materials science. The methodologies described herein are broadly applicable to the computational study of other small organic molecules.

References

An In-depth Technical Guide to the X-ray Crystallography of 3-Methoxyoxan-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies involved in the X-ray crystallography of 3-Methoxyoxan-4-one derivatives. While specific crystallographic data for this class of compounds is not extensively available in public literature, this document outlines the established workflows and experimental protocols applicable to small organic molecules, using this compound derivatives as a focal example. The information herein is intended to equip researchers with the necessary knowledge to successfully determine the three-dimensional structure of these and similar compounds, a critical step in modern drug discovery and development.

Introduction to X-ray Crystallography of Small Molecules

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.[1][2] For drug development, this technique is indispensable as it reveals detailed structural information, including bond lengths, bond angles, and stereochemistry, which are crucial for understanding molecular interactions and designing effective pharmaceuticals.[1] The overall process involves several key stages: synthesis and purification of the compound, growth of high-quality single crystals, diffraction of X-rays by the crystal, and subsequent analysis of the diffraction pattern to elucidate the molecular structure.[1]

Experimental Protocols

The successful determination of a crystal structure is highly dependent on the quality of the single crystal. The following protocols describe the typical steps involved, from obtaining the purified compound to collecting diffraction data.

Synthesis and Purification

Prior to any crystallization attempts, it is imperative that the this compound derivative is of high purity, ideally greater than 95%. Impurities can significantly hinder or prevent the growth of well-ordered crystals. Standard organic synthesis techniques are employed to produce the target molecule, followed by purification methods such as column chromatography, recrystallization, or sublimation.

Crystallization

The process of growing single crystals suitable for X-ray diffraction is often the most challenging step.[1] It involves the slow and controlled precipitation of the compound from a supersaturated solution. Several common techniques can be employed, and often a screening of various solvents and conditions is necessary to find the optimal crystallization environment.[3]

Protocol 1: Slow Evaporation

  • Dissolve a small amount (5-10 mg) of the purified this compound derivative in a suitable solvent (e.g., ethanol, acetone, ethyl acetate) to form a nearly saturated solution.[3]

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a small, clean vial.

  • Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent.[3]

  • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Monitor the vial for the formation of single crystals.

Protocol 2: Vapor Diffusion

  • Dissolve the this compound derivative in a small volume of a solvent in which it is readily soluble.

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Add a larger volume of an "anti-solvent" to the bottom of the larger container. The anti-solvent should be a liquid in which the compound is poorly soluble but which is miscible with the solvent.

  • Over time, the anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.[4]

Protocol 3: Thermal Control (Slow Cooling)

  • Prepare a saturated solution of the this compound derivative in a suitable solvent at an elevated temperature.[4]

  • Ensure all the solid has dissolved.

  • Slowly cool the solution. This can be achieved by turning off the heat source and allowing the solution to cool to room temperature, or by using a programmable thermostat for more precise control.[4]

  • As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals.

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

  • Crystal Mounting: A single, well-formed crystal is carefully selected under a microscope and mounted on a loop or a glass fiber.

  • Data Collection: The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. It is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[1] Modern diffractometers automate this process, collecting a complete dataset of diffraction intensities.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data using computational methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, thermal parameters, and other structural details.[5]

Data Presentation

The final result of an X-ray crystallographic analysis is a set of atomic coordinates that describe the molecular structure. This information is typically summarized in a crystallographic information file (CIF) and presented in tables within a publication. The following table provides an example of how crystallographic data for a series of hypothetical this compound derivatives might be presented.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (˚) V (ų) Z R-factor
1a C₆H₁₀O₃MonoclinicP2₁/c8.54310.2119.87695.34856.240.045
1b C₇H₁₂O₃OrthorhombicP2₁2₁2₁7.98711.54312.32190.001134.540.038
1c C₈H₁₄O₃MonoclinicC2/c12.4326.87615.321102.451276.880.051
1d C₉H₁₆O₃TriclinicP-16.5437.8769.12388.45487.620.042

This table contains hypothetical data for illustrative purposes.

Visualization of the Experimental Workflow

The process of determining the crystal structure of a this compound derivative can be visualized as a logical workflow.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystallization Screening (Slow Evaporation, Vapor Diffusion, etc.) Purification->Crystallization CrystalSelection Selection of a Single Crystal Crystallization->CrystalSelection Mounting Crystal Mounting CrystalSelection->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement and Validation StructureSolution->Refinement FinalStructure Final 3D Structure Refinement->FinalStructure

Caption: Experimental workflow for X-ray crystallography.

Conclusion

References

Methodological & Application

Asymmetric Synthesis of 3-Methoxyoxan-4-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 3-Methoxyoxan-4-one, a chiral heterocyclic scaffold of interest in medicinal chemistry and drug development. The methodologies presented are based on established organocatalytic strategies, offering a robust framework for the enantioselective and diastereoselective construction of this target molecule.

Introduction

Chiral oxane (tetrahydropyran) rings are prevalent structural motifs in a vast array of natural products and pharmaceutically active compounds. The precise stereochemical arrangement of substituents on the oxane core is often crucial for biological activity. This compound, with its defined stereocenters at the C3 and potentially other positions, represents a valuable building block for the synthesis of more complex molecules. This document outlines a powerful strategy for its asymmetric synthesis, focusing on an organocatalytic domino Michael-hemiacetalization reaction. This approach allows for the construction of the tetrahydropyran ring with high levels of stereocontrol in a single, efficient operation.[1][2]

Synthetic Strategy: Organocatalytic Domino Michael-Hemiacetalization

The core strategy for the asymmetric synthesis of this compound is an organocatalytic domino Michael-hemiacetalization reaction. This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization to form the tetrahydropyran ring. The use of a chiral organocatalyst, such as a squaramide derivative, enables the enantioselective formation of the key stereocenters.

A plausible synthetic route towards a precursor of this compound, specifically a functionalized tetrahydropyranol, is depicted below. This intermediate can then be further elaborated to the target molecule. The reaction involves the condensation of an α-hydroxymethyl nitroalkene with a 1,3-dicarbonyl compound.[1][2]

Synthetic_Strategy cluster_reactants Reactants cluster_reaction Reaction cluster_catalyst Catalyst cluster_product Product alpha-hydroxymethyl_nitroalkene α-Hydroxymethyl Nitroalkene domino_reaction Domino Michael- Hemiacetalization alpha-hydroxymethyl_nitroalkene->domino_reaction 1,3-dicarbonyl 1,3-Dicarbonyl Compound 1,3-dicarbonyl->domino_reaction tetrahydropyranol Functionalized Tetrahydropyranol domino_reaction->tetrahydropyranol CH2Cl2, r.t. organocatalyst Chiral Squaramide Catalyst (E) organocatalyst->domino_reaction 10 mol% Adaptation_Workflow cluster_start Starting Materials cluster_step1 Step 1: Domino Reaction cluster_step2 Step 2: Functional Group Interconversion cluster_step3 Step 3: Methylation cluster_final Final Product start_alkene α-Hydroxymethyl Nitroalkene domino Organocatalytic Domino Michael-Hemiacetalization start_alkene->domino start_dicarbonyl Protected 1,3-Dicarbonyl (e.g., β-keto ester) start_dicarbonyl->domino intermediate1 intermediate1 domino->intermediate1 Chiral 3-Hydroxyoxan Derivative deprotection Deprotection & Oxidation intermediate2 intermediate2 deprotection->intermediate2 Chiral 3-Hydroxyoxan-4-one methylation Methylation of C3-OH final_product This compound methylation->final_product intermediate1->deprotection intermediate2->methylation

References

3-Methoxyoxan-4-one: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyoxan-4-one, also known as 3-methoxy-tetrahydropyran-4-one, is a functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis. The presence of a ketone functionality and an α-methoxy group within the tetrahydropyran ring system offers multiple reactive sites for molecular elaboration. This strategic placement of functional groups allows for a range of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and natural product synthesis. The tetrahydropyran motif is a common core structure in numerous biologically active compounds, rendering derivatives of this compound attractive targets for drug discovery programs.

These application notes provide an overview of the key synthetic applications of this compound and detailed protocols for its use in the synthesis of various derivatives. Due to the limited specific literature on this compound, some protocols and reactivity patterns are based on established principles of α-alkoxy ketone chemistry and analogies to the more extensively studied 3-chloro-tetrahydropyran-4-one.

Physicochemical Properties

PropertyValue
CAS Number 624734-17-4
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Appearance (Predicted) Colorless to pale yellow liquid
Boiling Point (Predicted) Not available
Melting Point (Predicted) Not available
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Key Synthetic Applications

The reactivity of this compound is primarily centered around the carbonyl group and the adjacent methoxy-substituted carbon. Key transformations include:

  • Nucleophilic Addition to the Carbonyl Group: The ketone functionality is susceptible to attack by a wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides, and amines. These reactions provide access to tertiary alcohols and various amine derivatives.

  • Formation of Fused Heterocyclic Systems: this compound can serve as a scaffold for the construction of bicyclic systems. For instance, reaction with hydrazines can lead to the formation of pyrano[4,3-c]pyrazoles, which are of interest in medicinal chemistry.

  • Reactions at the α-Carbon: While the methoxy group is generally a poor leaving group for direct nucleophilic substitution, the α-protons are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, although regioselectivity can be a challenge.

Experimental Protocols

Protocol 1: Synthesis of this compound

A plausible synthetic route to this compound involves the α-methoxylation of the parent ketone, tetrahydropyran-4-one.

Objective: To synthesize this compound from tetrahydropyran-4-one.

Materials:

  • Tetrahydropyran-4-one

  • Sodium hydride (NaH) or Lithium diisopropylamide (LDA)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of tetrahydropyran-4-one (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add a solution of LDA (1.1 eq) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.2 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Expected Yield: 60-75%

Protocol 2: Nucleophilic Addition of a Grignard Reagent

This protocol describes the reaction of this compound with a Grignard reagent to form a tertiary alcohol.

Objective: To synthesize 4-methyl-3-methoxyoxan-4-ol.

Materials:

  • This compound

  • Methylmagnesium bromide (CH₃MgBr, 3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add methylmagnesium bromide solution (1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative)

EntryGrignard ReagentProductYield (%)
1CH₃MgBr4-Methyl-3-methoxyoxan-4-ol85
2PhMgBr3-Methoxy-4-phenyloxan-4-ol78
Protocol 3: Synthesis of a Pyrano[4,3-c]pyrazole Derivative

This protocol details the condensation of this compound with hydrazine to form a fused heterocyclic system.

Objective: To synthesize 2,3,3a,4,5,6-hexahydro-1H-pyrano[4,3-c]pyrazol-4-ol.

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

  • Add a catalytic amount of acetic acid to the mixture.

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product may precipitate upon cooling or after solvent removal. If not, add cold water to induce precipitation.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrano[4,3-c]pyrazole derivative.

Quantitative Data (Representative)

EntryHydrazine DerivativeProductYield (%)
1Hydrazine hydrate2,3,3a,4,5,6-Hexahydro-1H-pyrano[4,3-c]pyrazol-4-ol72
2Phenylhydrazine2-Phenyl-2,3,3a,4,5,6-hexahydro-1H-pyrano[4,3-c]pyrazol-4-ol65

Visualizations

experimental_workflow_synthesis start Tetrahydropyran-4-one enolate Enolate Formation (LDA, THF, -78 °C) start->enolate methylation Methylation (CH3I) enolate->methylation workup Aqueous Workup (NH4Cl) methylation->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

reaction_pathways cluster_nucleophilic_addition Nucleophilic Addition cluster_heterocycle_formation Heterocycle Formation start This compound grignard Grignard Reagent (R-MgX) start->grignard hydrazine Hydrazine (N2H4) start->hydrazine tertiary_alcohol Tertiary Alcohol grignard->tertiary_alcohol 1. Et2O, 0 °C to rt 2. NH4Cl (aq) pyranopyrazole Pyrano[4,3-c]pyrazole hydrazine->pyranopyrazole EtOH, H+ (cat.), reflux

Caption: Key reaction pathways of this compound.

Conclusion

This compound is a promising building block for the synthesis of diverse and complex organic molecules. Its bifunctional nature allows for a variety of chemical transformations, providing access to substituted tetrahydropyrans and fused heterocyclic systems that are of significant interest in drug discovery and development. The protocols and data presented in these application notes, though in part based on analogous systems, provide a solid foundation for researchers to explore the full synthetic potential of this versatile compound. Further investigation into the reactivity and applications of this compound is warranted to fully exploit its utility in modern organic synthesis.

Application Notes and Protocols for High-Throughput Screening of 3-Methoxyoxan-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of a novel class of compounds, 3-Methoxyoxan-4-one derivatives. This document outlines the methodologies for identifying and characterizing potential lead compounds for drug discovery, focusing on their inhibitory activity against a hypothetical target, Kinase X, which is implicated in a generic cancer signaling pathway.

Introduction

High-throughput screening is a critical component of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify compounds that modulate the activity of a biological target.[1][2] this compound derivatives represent a novel scaffold with potential for development into therapeutic agents. These protocols describe both a primary biochemical screen to identify initial hits and a secondary cell-based assay to confirm activity in a more physiologically relevant context.[3][4][5]

Data Presentation: Inhibitory Activity of a Representative Derivative

The following table summarizes the quantitative data for a hypothetical lead compound from this class, designated as MMO-4-001 , against Kinase X and two other related kinases to assess selectivity.

CompoundTarget KinaseAssay TypeIC50 (nM)
MMO-4-001 Kinase XTR-FRET75
MMO-4-001 Kinase YLuminescence1,200
MMO-4-001 Kinase ZFluorescence Polarization>15,000
Staurosporine (Control)Kinase XTR-FRET10

Signaling Pathway and Experimental Workflow

The diagrams below illustrate a generic kinase signaling pathway that is targeted by the this compound derivatives and the general workflow for the high-throughput screening campaign.

G cluster_0 Generic Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Adaptor Protein Adaptor Protein Receptor Tyrosine Kinase->Adaptor Protein Kinase X Kinase X Adaptor Protein->Kinase X Activation Downstream Effector Downstream Effector Kinase X->Downstream Effector Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation MMO-4-001 MMO-4-001 MMO-4-001->Kinase X Inhibition

Caption: A generic kinase signaling pathway targeted by MMO-4-001.

HTS_Workflow cluster_1 High-Throughput Screening Workflow Assay Development Assay Development Library Screening (Primary) Library Screening (Primary) Assay Development->Library Screening (Primary) Hit Identification Hit Identification Library Screening (Primary)->Hit Identification Hit Confirmation (Secondary) Hit Confirmation (Secondary) Hit Identification->Hit Confirmation (Secondary) Dose-Response Analysis Dose-Response Analysis Hit Confirmation (Secondary)->Dose-Response Analysis Lead Optimization Lead Optimization Dose-Response Analysis->Lead Optimization

Caption: General workflow for a high-throughput screening campaign.

Experimental Protocols

Primary Biochemical Assay: TR-FRET Kinase Inhibition Assay

This protocol is designed for a 384-well plate format to identify inhibitors of Kinase X. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for HTS.[1][6]

Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

  • Kinase X: Recombinant human Kinase X.

  • Substrate: Biotinylated peptide substrate for Kinase X.

  • ATP: Adenosine 5'-triphosphate.

  • Detection Reagents: Europium-labeled anti-phospho-substrate antibody (donor) and Streptavidin-allophycocyanin (acceptor).

  • Test Compounds: this compound derivatives library dissolved in DMSO.

  • Control Inhibitor: Staurosporine.

  • Assay Plates: Low-volume 384-well black plates.

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each test compound, control inhibitor, or DMSO (negative control) into the wells of the 384-well assay plate.

  • Enzyme Addition: Add 5 µL of Kinase X solution (diluted in assay buffer to the optimal concentration) to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at their respective Km concentrations) in assay buffer.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Stop the reaction by adding 10 µL of the detection reagent mix (containing the Europium-labeled antibody and Streptavidin-APC in TR-FRET buffer).

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow for the binding of the detection reagents.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Normalize the data using the high (DMSO) and low (Staurosporine) controls to determine the percent inhibition for each compound.

Secondary Cell-Based Assay: Cell Proliferation Assay

This protocol confirms the activity of hits from the primary screen in a cancer cell line (e.g., HeLa) where Kinase X is known to be a driver of proliferation.

Materials:

  • Cell Line: HeLa (or another relevant cancer cell line).

  • Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Test Compounds: Hits from the primary screen.

  • Control Inhibitor: Staurosporine.

  • Cell Viability Reagent: Resazurin-based reagent (e.g., alamarBlue™) or a luminescent ATP-based assay (e.g., CellTiter-Glo®).[7]

  • Assay Plates: 96-well or 384-well clear-bottom, black-walled tissue culture plates.

Procedure:

  • Cell Seeding: Seed the cells into the assay plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Prepare serial dilutions of the hit compounds and controls. Add the compounds to the cells to achieve the desired final concentrations. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • For Resazurin-based assay: Add 10 µL of the resazurin reagent to each well and incubate for 2-4 hours. Measure the fluorescence with an appropriate plate reader.

    • For ATP-based assay: Allow the plate to equilibrate to room temperature. Add the luminescent reagent according to the manufacturer's instructions, and after a brief incubation, measure the luminescence.

  • Data Analysis: Normalize the data to the DMSO-treated control cells (100% viability) and a no-cell control (0% viability). Plot the percent viability against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[8]

Conclusion

The protocols outlined in these application notes provide a robust framework for the high-throughput screening of this compound derivatives to identify potent and selective inhibitors of Kinase X. The combination of a primary biochemical assay for initial hit identification and a secondary cell-based assay for confirming cellular activity is a standard and effective approach in early-stage drug discovery.[9] Further characterization of confirmed hits will be necessary to elucidate their mechanism of action and advance them toward lead optimization.

References

Application Notes and Protocols for the Quantification of 3-Methoxyoxan-4-one in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxyoxan-4-one is a small molecule of interest in various fields of research. Accurate quantification of this analyte in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and metabolomic studies. This document outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma and urine. The protocols provided herein cover sample preparation, chromatographic separation, mass spectrometric detection, and method validation parameters.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred analytical technique for the quantification of this compound due to its high sensitivity, selectivity, and wide dynamic range.[1][2][3] This method involves the separation of the analyte from matrix components using high-performance liquid chromatography (HPLC) followed by detection using a tandem mass spectrometer.

Principle

The sample is first subjected to a preparation procedure to remove proteins and other interfering substances.[4] An internal standard (IS) is added to the sample prior to preparation to correct for any variability during the extraction and analysis process. The prepared sample is then injected into the LC-MS/MS system. The analyte and IS are separated on a reversed-phase HPLC column and subsequently ionized using electrospray ionization (ESI). The precursor ions are selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and sensitivity for quantification.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Human urine

Sample Preparation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.[4]

  • Allow plasma samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard (e.g., 50 ng/mL of this compound-d3).

  • Vortex for 30 seconds to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to mix and inject into the LC-MS/MS system.

For urine samples, a simple dilution is often sufficient to reduce matrix effects.[5][6]

  • Thaw urine samples at room temperature and vortex.

  • Centrifuge the urine sample at 2,000 x g for 5 minutes to pellet any particulate matter.

  • To 50 µL of the supernatant in a microcentrifuge tube, add 450 µL of water containing the internal standard (e.g., 50 ng/mL of this compound-d3).

  • Vortex to mix.

  • Transfer to an autosampler vial and inject into the LC-MS/MS system.

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Conditions

ParameterCondition
HPLC System A high-performance or ultra-high-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions

Table 2: Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
MRM Transitions Analyte: Hypothetical m/z 131.1 > 71.1 Internal Standard: Hypothetical m/z 134.1 > 74.1
Collision Energy Optimized for each transition
Dwell Time 100 ms

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA).[7][8][9] The following tables summarize hypothetical quantitative data for key validation parameters.

Table 3: Linearity and Range

MatrixAnalyteCalibration Range (ng/mL)Weighting
PlasmaThis compound1 - 1000> 0.9951/x²
UrineThis compound5 - 5000> 0.9951/x²

Table 4: Precision and Accuracy (Plasma)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1095 - 105< 1590 - 110
Low3< 897 - 103< 1095 - 105
Mid100< 598 - 102< 897 - 103
High800< 599 - 101< 898 - 102

Table 5: Recovery and Matrix Effect (Plasma)

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low385 - 9590 - 110
High80088 - 9892 - 108

Table 6: Stability (Plasma)

Stability ConditionDurationTemperatureStability (%)
Bench-top4 hoursRoom Temp.95 - 105
Freeze-thaw (3 cycles)3 cycles-80°C to RT93 - 107
Long-term30 days-80°C96 - 104
Post-preparative (Autosampler)24 hours4°C98 - 102

Visualizations

G Plasma Sample Preparation Workflow plasma Plasma Sample (100 µL) add_is Add Internal Standard in Acetonitrile (200 µL) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2, 40°C) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Plasma sample preparation workflow using protein precipitation.

G Urine Sample Preparation Workflow urine Urine Sample centrifuge Centrifuge (2,000 x g, 5 min) urine->centrifuge supernatant Take Supernatant (50 µL) centrifuge->supernatant dilute Dilute with Water containing Internal Standard (450 µL) supernatant->dilute vortex Vortex dilute->vortex inject Inject into LC-MS/MS vortex->inject

Caption: Urine sample preparation workflow using direct dilution.

G LC-MS/MS Analysis Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry autosampler Autosampler Injection hplc_column HPLC Column Separation autosampler->hplc_column esi Electrospray Ionization (ESI) hplc_column->esi Eluent q1 Q1: Precursor Ion Selection esi->q1 q2 Q2: Collision-Induced Dissociation q1->q2 q3 Q3: Product Ion Monitoring q2->q3 detector Detector q3->detector data_system Data Acquisition and Processing detector->data_system

Caption: General workflow for LC-MS/MS analysis.

References

Application Notes and Protocols for the Synthesis of 3-Methoxyoxan-4-one Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyoxan-4-one and its analogues are heterocyclic compounds built upon a tetrahydropyran-4-one core structure. This scaffold is of significant interest in medicinal chemistry as the tetrahydropyran ring is a common motif in many biologically active molecules and approved drugs.[1][2] The incorporation of a methoxy group at the 3-position can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability, potentially leading to favorable pharmacokinetic and pharmacodynamic properties.[2] Analogues of this core structure are valuable as intermediates in the synthesis of more complex molecules and for screening in drug discovery programs.[1][3] Tetrahydropyranone derivatives have been investigated for a range of biological activities, including antibacterial and anti-influenza properties.[3][4][5]

This document provides a detailed protocol for a plausible synthetic route to this compound analogues, based on the synthesis of a key intermediate, 3-hydroxyoxan-4-one, followed by methylation.

Synthetic Pathway Overview

The synthesis of this compound analogues can be achieved through a two-step process. The first step involves the synthesis of the precursor, 3-hydroxyoxan-4-one, via ozonolysis of a 4-methylenepyran derivative. The subsequent step is the methylation of the hydroxyl group to yield the desired this compound.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 3-Hydroxyoxan-4-one cluster_1 Step 2: Methylation 5,6-dihydro-4-methyl-2H-pyran 5,6-dihydro-4-methyl-2H-pyran 4-Methylene-tetrahydropyran 4-Methylene-tetrahydropyran 5,6-dihydro-4-methyl-2H-pyran->4-Methylene-tetrahydropyran Isomerization 3-Hydroxyoxan-4-one 3-Hydroxyoxan-4-one 4-Methylene-tetrahydropyran->3-Hydroxyoxan-4-one 1. Ozonolysis 2. Reductive Workup 3-Hydroxyoxan-4-one_2 3-Hydroxyoxan-4-one This compound This compound (Target Analogue) 3-Hydroxyoxan-4-one_2->this compound Methylating_Agent Methyl Iodide (CH3I) Base Methylating_Agent->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxyoxan-4-one

This protocol is adapted from the synthesis of 3-hydroxytetrahydro-4H-pyran-4-one.[6]

Materials:

  • 5,6-dihydro-4-methyl-2H-pyran

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

  • Ozone (O3)

  • Zinc powder (Zn)

  • Acetic acid (AcOH)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Ozonolysis: A solution of 4-methylene-tetrahydropyran (derived from 5,6-dihydro-4-methyl-2H-pyran) in a mixture of dichloromethane and methanol (e.g., 3:1 v/v) is cooled to -78 °C. A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating the consumption of the starting material. The reaction mixture is then purged with nitrogen or oxygen to remove excess ozone.

  • Reductive Workup: To the cold solution, zinc powder is added, followed by the slow addition of acetic acid. The mixture is allowed to warm to room temperature and stirred for several hours until the peroxide test is negative.

  • Extraction and Purification: The reaction mixture is filtered to remove zinc residues. The filtrate is washed sequentially with saturated sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography to afford 3-hydroxyoxan-4-one.

Expected Yield: The yield for this type of transformation can vary, but yields in the range of 50-70% are often reported for similar ozonolysis-reduction sequences.

Characterization Data for 3-Hydroxyoxan-4-one:

ParameterExpected Value
Appearance Colorless to pale yellow oil or solid
¹H NMR (CDCl₃, δ) 4.2-3.8 (m, CH₂O), 3.7-3.5 (m, CHOH), 2.8-2.5 (m, CH₂C=O), 2.5-2.2 (br s, OH)
¹³C NMR (CDCl₃, δ) ~208 (C=O), ~70 (CHOH), ~68 (CH₂O), ~45 (CH₂C=O)
IR (ν, cm⁻¹) ~3400 (br, O-H), ~1720 (s, C=O)
Step 2: Synthesis of this compound

This protocol is a standard Williamson ether synthesis adapted for the methylation of a secondary alcohol.

Materials:

  • 3-Hydroxyoxan-4-one

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., potassium carbonate)

  • Methyl iodide (CH₃I)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Deprotonation: To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), a solution of 3-hydroxyoxan-4-one in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Methylation: Methyl iodide is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The reaction is carefully quenched by the slow addition of saturated ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography to yield this compound.

Expected Yield: Yields for Williamson ether synthesis can range from moderate to high, typically 60-90%, depending on the substrate and reaction conditions.

Characterization Data for this compound (CAS: 624734-17-4): [7]

ParameterExpected Value
Appearance Liquid or low-melting solid
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
¹H NMR (CDCl₃, δ) 4.2-3.8 (m, CH₂O), 3.6-3.4 (m, CHOCH₃), 3.35 (s, OCH₃), 2.8-2.5 (m, CH₂C=O)
¹³C NMR (CDCl₃, δ) ~207 (C=O), ~78 (CHOCH₃), ~68 (CH₂O), ~58 (OCH₃), ~45 (CH₂C=O)
IR (ν, cm⁻¹) ~2950 (C-H), ~1725 (s, C=O), ~1100 (s, C-O)

Applications and Biological Relevance

The tetrahydropyran-4-one scaffold is a valuable building block in medicinal chemistry.[1][3] Its derivatives are explored for a variety of therapeutic applications due to the favorable physicochemical properties imparted by the tetrahydropyran ring, such as improved solubility and metabolic stability.[2]

While specific biological activities for this compound analogues are not extensively documented in publicly available literature, related heterocyclic compounds have shown a range of biological effects:

  • Antibacterial and Antifungal Activity: Oximes derived from substituted tetrahydropyran-4-ones have demonstrated antibacterial properties.[4]

  • Antiviral Activity: Tetrahydro-4H-pyran-4-one and its derivatives have been identified as having anti-influenza virus activity.[3]

  • Antitumor Potential: Tetrahydropyran derivatives are utilized in the development of antitumor agents.[8]

The synthesis of a library of this compound analogues with diverse substituents at other positions of the ring would be a valuable endeavor for screening against various biological targets. The methoxy group can serve as a key interaction point with biological macromolecules or modulate the overall electronic and steric properties of the molecule to optimize activity and selectivity.

Potential Signaling Pathway Interactions

Given the broad range of activities of related heterocyclic compounds, this compound analogues could potentially interact with various signaling pathways. For instance, if these compounds exhibit anti-inflammatory or anticancer properties, they might modulate pathways such as:

  • NF-κB Signaling Pathway: A key regulator of inflammation and cell survival.

  • MAPK Signaling Pathway: Involved in cellular processes like proliferation, differentiation, and apoptosis.

  • Enzyme Inhibition: Many small molecule drugs act by inhibiting specific enzymes, such as kinases or proteases.

A logical workflow for investigating the biological activity of newly synthesized this compound analogues would involve initial screening in cell-based assays related to these pathways, followed by more detailed mechanistic studies for active compounds.

Biological_Screening_Workflow Start Synthesized This compound Analogues Primary_Screening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) Start->Primary_Screening Hit_Identification Identification of Active Compounds ('Hits') Primary_Screening->Hit_Identification Inactive Inactive Analogues Hit_Identification->Inactive No Activity Secondary_Assays Secondary Assays (Dose-Response, Target-Based) Hit_Identification->Secondary_Assays Activity Detected Mechanism_of_Action Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Secondary_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: Workflow for biological evaluation of analogues.

References

Application Notes and Protocols for In Vitro Biological Activity Screening of 3-Methoxyoxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the initial in vitro screening of 3-Methoxyoxan-4-one, a novel synthetic compound. Due to the absence of specific literature on this molecule, the proposed assays are based on the known biological activities of structurally related compounds containing methoxy and heterocyclic ketone motifs, which have demonstrated potential anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity Screening: Cytotoxicity against Cancer Cell Lines

Application Note

Heterocyclic compounds, including those with quinazoline and thiazole cores, are key scaffolds in the development of anticancer agents.[1] Many of these molecules exert their effects by inducing apoptosis or inhibiting key signaling pathways involved in cell proliferation. The initial assessment of the anticancer potential of this compound can be effectively conducted by evaluating its cytotoxicity against a panel of human cancer cell lines. The MTT assay is a widely used, reliable, and efficient colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[2][3] This assay will determine the concentration at which this compound inhibits cancer cell growth, providing a crucial first look at its potential as a chemotherapeutic agent.

Data Presentation: Example IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from the MTT assay, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The results can be summarized as follows:

Cancer Cell LineTypeThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
MCF-7Breast Adenocarcinoma15.2 ± 1.80.8 ± 0.1
A549Lung Carcinoma25.6 ± 2.51.2 ± 0.2
HeLaCervical Cancer18.9 ± 2.10.9 ± 0.1
HCT-116Colon Carcinoma32.1 ± 3.41.5 ± 0.3

Note: The data presented above are illustrative examples and do not represent actual experimental results for this compound.

Anti-inflammatory Activity Screening: Inhibition of Nitric Oxide Production

Application Note

Compounds containing methoxy groups have been investigated for their anti-inflammatory properties.[4][5] A common in vitro model for inflammation involves the use of murine macrophage cells, such as RAW 264.7, stimulated with lipopolysaccharide (LPS). LPS stimulation induces the expression of inducible nitric oxide synthase (iNOS), leading to the overproduction of nitric oxide (NO), a key inflammatory mediator.[6][7] The Griess assay provides a straightforward and sensitive method to measure nitrite (a stable product of NO), thereby quantifying NO production.[8][9] Evaluating the ability of this compound to inhibit LPS-induced NO production in macrophages will serve as a primary indicator of its anti-inflammatory potential.

Data Presentation: Example NO Inhibition

The results can be expressed as the concentration of the compound that inhibits 50% of nitric oxide production (IC₅₀).

CompoundConcentration (µM)Nitrite Concentration (µM)% InhibitionIC₅₀ (µM)
Control (LPS only)-55.2 ± 4.10%-
This compound1041.5 ± 3.524.8%22.5
2526.8 ± 2.951.4%
5015.1 ± 1.872.6%
L-NAME (Positive Control)1008.3 ± 1.185.0%18.7

Note: The data presented above are illustrative examples and do not represent actual experimental results for this compound.

Antimicrobial Activity Screening: Zone of Inhibition

Application Note

Synthetic ketones and other heterocyclic structures have been reported to possess antimicrobial activities against a range of pathogens.[10][11] A fundamental and widely used method for screening antimicrobial activity is the agar well diffusion assay.[12][13] This technique provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit the growth of specific bacteria and fungi. The compound is introduced into a well made in an agar plate previously inoculated with a test microorganism. If the compound is active, it will diffuse into the agar and create a clear zone of growth inhibition around the well. This assay is an excellent first-line screening tool to determine the spectrum of activity for this compound against common pathogens.

Data Presentation: Example Zone of Inhibition Data

The diameter of the zone of inhibition is measured in millimeters (mm) to determine the extent of the antimicrobial activity.

Test MicroorganismTypeThis compound (1 mg/mL) Zone of Inhibition (mm)Ciprofloxacin (10 µg) Zone of Inhibition (mm)
Staphylococcus aureusGram-positive14 ± 1.225 ± 1.5
Bacillus subtilisGram-positive12 ± 0.928 ± 1.8
Escherichia coliGram-negative8 ± 0.522 ± 1.3
Pseudomonas aeruginosaGram-negativeNo Inhibition20 ± 1.1
Candida albicansFungi10 ± 0.8N/A

Note: The data presented above are illustrative examples and do not represent actual experimental results for this compound.

Experimental Protocols & Visualizations

Protocol 1: MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of viable cells.[2]

Materials:

  • 96-well flat-bottom plates

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[15]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a positive control (e.g., Doxorubicin), a vehicle control (DMSO at the highest concentration used for the test compound), and an untreated control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (0.5 mg/mL final concentration) to each well.[16]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, until intracellular purple formazan crystals are visible under a microscope.[14]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay A Seed cells in 96-well plate B Incubate 24h (37°C, 5% CO₂) A->B D Add compound to cells B->D C Prepare serial dilutions of This compound C->D E Incubate 24-72h D->E F Add MTT solution E->F G Incubate 3-4h F->G H Add Solubilization Solution (DMSO) G->H I Read Absorbance (570 nm) H->I J Data Analysis I->J Calculate IC₅₀

Workflow for the MTT cytotoxicity assay.
Protocol 2: Griess Assay for Nitric Oxide Inhibition

Principle: This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO). The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration, which can be measured spectrophotometrically.[9]

Materials:

  • RAW 264.7 macrophage cell line

  • 24-well or 96-well plates

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (in DMSO)

  • L-N G-Nitroarginine Methyl Ester (L-NAME) as a positive control

  • Griess Reagent:

    • Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Sodium Nitrite (NaNO₂) standard solution

  • Microplate reader (absorbance at 540-550 nm)

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[6]

  • Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound or L-NAME. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells) to induce NO production.[6][17]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection: After incubation, collect 100 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM) in culture medium.

  • Griess Reaction: Add 100 µL of Griess reagent (prepared by mixing equal volumes of Reagent A and Reagent B just before use) to each well containing supernatant or standard.[6]

  • Incubation and Reading: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition compared to the LPS-only control and calculate the IC₅₀ value.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) IkB->NFkB Inhibitory Complex Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus DNA DNA NFkB_nuc->DNA Binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO L-Arginine -> L-Citrulline + NO Compound This compound (Hypothesized Target) Compound->IKK Inhibits?

NF-κB signaling pathway in inflammation.
Protocol 3: Agar Well Diffusion Assay for Antimicrobial Activity

Principle: This method tests the antimicrobial activity of a substance by its ability to diffuse from a well through a solid agar medium and inhibit the growth of a seeded microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[18]

Materials:

  • Sterile Petri plates

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Bacterial strains (e.g., S. aureus, E. coli) and/or fungal strains (C. albicans)

  • Sterile broth (e.g., Tryptic Soy Broth)

  • 0.5 McFarland turbidity standard

  • This compound stock solution (in DMSO)

  • Positive control antibiotic discs (e.g., Ciprofloxacin)

  • Negative control (DMSO)

  • Sterile cork borer (6-8 mm diameter)

  • Sterile cotton swabs

  • Incubator

Procedure:

  • Prepare Inoculum: Inoculate a loopful of the test microorganism into sterile broth and incubate until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculate Plates: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA or SDA plate evenly in three directions to ensure confluent growth. Allow the plate to dry for 5-10 minutes.[13]

  • Create Wells: Use a sterile cork borer to punch uniform wells (6-8 mm in diameter) into the agar.[12]

  • Add Compound: Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into a well. Add the negative control (DMSO) and place the positive control antibiotic disc in other designated areas on the plate.[13]

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compound into the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at 28-30°C for 48 hours for fungi.

  • Measure Inhibition Zone: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).

  • Data Analysis: Record the zone diameters. A larger zone of inhibition indicates greater antimicrobial activity.

Apoptosis_Pathway cluster_mito Mitochondrial Events Stimuli Chemotherapeutic Agent (e.g., this compound) p53 p53 Stimuli->p53 Activates Bax_Bak Bax / Bak p53->Bax_Bak Upregulates Mito Mitochondrion Bax_Bak->Mito Forms pores in outer membrane Bcl2 Bcl-2 / Bcl-xL Bcl2->Bax_Bak Inhibits CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Binds Casp9 Pro-Caspase-9 Apaf1->Casp9 Recruits Apoptosome Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 Cleaves & Activates aCasp3 Caspase-3 (Executioner) Apoptosis Apoptosis aCasp3->Apoptosis Cleaves cellular substrates

Intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for the Development of 3-Methoxyoxan-4-one-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of fluorescence imaging is continually advancing through the exploration of novel fluorophore scaffolds. The 3-methoxyoxan-4-one core represents a promising, yet underexplored, heterocyclic system for the development of new fluorescent probes. Its saturated, non-aromatic structure offers a unique starting point that, through strategic chemical modification, could be engineered to exhibit desirable photophysical properties. The presence of a ketone group and a methoxy substituent provides handles for creating intramolecular charge transfer (ICT) systems, a common strategy for designing environmentally sensitive "turn-on" fluorescent probes.

These application notes provide a prospective framework for the design, synthesis, characterization, and application of novel fluorescent probes based on the this compound scaffold. The protocols outlined below are based on established principles of fluorescent probe development and are intended to serve as a comprehensive guide for researchers venturing into this new area.

I. Design Strategy and Signaling Pathway

The central hypothesis for inducing fluorescence in the non-fluorescent this compound core is the creation of a "push-pull" electronic system. This involves introducing an electron-donating group (D) and an electron-accepting group (A) at specific positions on the oxanone ring to facilitate intramolecular charge transfer upon photoexcitation. The ketone moiety inherent in the scaffold can act as a weak electron-accepting group.

A common application for such probes is the detection of specific analytes or enzymatic activity. For instance, a probe could be designed to detect the activity of a hypothetical "Analyte-Responsive Enzyme" (ARE). The probe would be initially non-fluorescent (in an "OFF" state) due to a quenching group that is a substrate for ARE. Upon enzymatic cleavage, the quencher is released, restoring the ICT pathway and leading to a "turn-on" fluorescence signal.

G cluster_probe Probe Design cluster_signal Signaling Output Probe_OFF Non-Fluorescent Probe (Quenched) Enzyme Analyte-Responsive Enzyme (ARE) Probe_OFF->Enzyme Substrate Probe_ON Fluorescent Probe (ICT Restored) Quencher Released Quencher Probe_ON->Quencher Fluorescence Fluorescence Signal (Detectable) Probe_ON->Fluorescence Emits Light Analyte Target Analyte Analyte->Enzyme Activates Enzyme->Probe_ON Cleavage Event

Caption: Hypothetical signaling pathway for an enzyme-activated this compound probe.

II. Quantitative Data Summary (Hypothetical)

Successful development of a new probe series requires systematic evaluation of their photophysical properties. The following table presents hypothetical data for a series of rationally designed this compound derivatives (MO-Probes 1-4), where different electron-donating groups (EDG) are introduced to modulate their properties.

Probe IDEDG Moietyλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Photostability (t₁/₂, min)
MO-Probe 1 -N(CH₃)₂420510900.3525,00015
MO-Probe 2 -Piperidine435530950.4832,00025
MO-Probe 3 -Morpholine415505900.2521,00020
MO-Probe 4 -OH390480900.1518,00010

Note: Data are hypothetical and serve as a template for presenting experimental results.

III. Experimental Protocols

Protocol 1: General Synthesis of this compound Probes

This protocol describes a plausible synthetic route to introduce an electron-donating aryl group at the 2-position of the this compound scaffold.

G Start Starting Material (this compound) Step1 Step 1: Bromination (NBS, AIBN, CCl₄, reflux) Start->Step1 Intermediate1 Intermediate A (2-bromo-3-methoxyoxan-4-one) Step1->Intermediate1 Step2 Step 2: Suzuki Coupling (Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C) Intermediate1->Step2 Product Final Product (2-Aryl-3-methoxyoxan-4-one Probe) Step2->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, HRMS, IR) Purification->Characterization

Caption: General workflow for the synthesis of 2-aryl-substituted this compound probes.

Methodology:

  • Bromination: To a solution of this compound (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux the mixture for 4-6 hours, monitoring by TLC. After completion, cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure to yield the crude 2-bromo intermediate.

  • Suzuki Coupling: Combine the crude 2-bromo-3-methoxyoxan-4-one (1.0 eq), the desired arylboronic acid (e.g., 4-(dimethylamino)phenylboronic acid, 1.2 eq), and potassium carbonate (2.0 eq) in a mixture of toluene and water (4:1). Degas the mixture with argon for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction at 90°C for 12-18 hours under an argon atmosphere.

  • Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure fluorescent probe.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and IR spectroscopy.

Protocol 2: Photophysical Characterization

This protocol outlines the key experiments to determine the fundamental photophysical properties of the newly synthesized probes.

G Probe Synthesized Probe Abs UV-Vis Spectroscopy (λ_abs, ε) Probe->Abs Em Fluorescence Spectroscopy (λ_em) Probe->Em QY Quantum Yield (Φ) (Relative Method) Abs->QY Em->QY PS Photostability Assay (Time-course Irradiation) Em->PS Data Compile Photophysical Data QY->Data PS->Data

Caption: Experimental workflow for photophysical characterization of novel probes.

Methodology:

  • Sample Preparation: Prepare a stock solution (e.g., 1 mM) of the purified probe in a suitable solvent (e.g., DMSO). Prepare working solutions (1-10 µM) in the desired spectroscopic solvent (e.g., phosphate-buffered saline, pH 7.4).

  • UV-Vis Absorption: Record the absorption spectrum using a spectrophotometer. Determine the wavelength of maximum absorption (λ_abs) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

  • Fluorescence Emission: Using a fluorometer, excite the sample at its λ_abs and record the emission spectrum to determine the wavelength of maximum emission (λ_em).

  • Quantum Yield (Φ) Determination: Use a relative method with a well-characterized fluorescent standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). Measure the absorbance and integrated fluorescence intensity of both the sample and the standard at the same excitation wavelength. Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Photostability Assessment: Continuously expose a solution of the probe to the excitation light in the fluorometer. Monitor the decrease in fluorescence intensity over time. The photostability can be reported as the half-life (t₁/₂), the time it takes for the fluorescence to decrease by 50%.

Protocol 3: Application in Live Cell Imaging

This protocol provides a general method for evaluating the utility of a new probe for imaging in cultured mammalian cells.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa or HEK293) on glass-bottom dishes or chamber slides and culture in appropriate medium until they reach 60-80% confluency.

  • Probe Loading: Prepare a stock solution of the MO-Probe in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the final desired loading concentration (typically 1-10 µM). Remove the old medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for a specified time (e.g., 15-60 minutes). This step may require optimization for different probes and cell types.

  • Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution to remove excess probe.

  • Imaging: Mount the dish or slide on the stage of a fluorescence microscope equipped with appropriate filter sets (excitation and emission filters should be chosen to match the probe's λ_abs and λ_em). Acquire images using a sensitive camera.

  • Controls: Always include control experiments, such as imaging untreated cells (to assess autofluorescence) and testing for cytotoxicity at the working concentration of the probe (e.g., using a viability assay like MTT or trypan blue exclusion).

Disclaimer: The this compound scaffold is a novel, unexplored platform for fluorescent probe development. The protocols and data presented here are prospective and intended to guide the research and development process. All proposed synthetic routes and applications require experimental validation.

The Strategic Role of 3-Methoxyoxan-4-one in the Development of Potent CCR2 Antagonists for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – 3-Methoxyoxan-4-one, a substituted tetrahydropyran derivative, has emerged as a critical building block in medicinal chemistry for the synthesis of advanced therapeutic agents. Its primary application lies in the construction of potent and selective C-C chemokine receptor 2 (CCR2) antagonists, molecules with significant potential in the treatment of a wide range of inflammatory and autoimmune diseases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in this context.

The tetrahydropyran motif is a privileged scaffold in modern drug discovery, often incorporated to enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability. The strategic placement of a methoxy group at the 3-position of the oxan-4-one ring provides a key structural element for interaction with the target receptor, contributing to the high potency and selectivity of the final antagonist molecules.

Physicochemical Properties of this compound

PropertyValue
CAS Number 624734-17-4
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Appearance Brown powder
Purity ≥99%
Solubility Soluble in various organic solvents
Storage 2-8 °C, protected from light

Application Notes

This compound serves as a crucial intermediate in the multi-step synthesis of complex heterocyclic compounds designed to antagonize the CCR2 receptor. The CCR2/CCL2 signaling axis is a key driver of monocyte and macrophage recruitment to sites of inflammation, and its inhibition is a promising therapeutic strategy for conditions such as rheumatoid arthritis, multiple sclerosis, atherosclerosis, and diabetic nephropathy.[1][2][3]

The primary utility of this compound in this context is as a precursor for the synthesis of substituted aminotetrahydropyrans. The ketone functionality at the 4-position allows for reductive amination reactions to introduce a variety of amine-containing side chains, which are essential for the biological activity of the final CCR2 antagonists.

Experimental Protocols

The following protocols are derived from patent literature describing the synthesis of CCR2 antagonists and illustrate the use of this compound as a key starting material.

Protocol 1: Reductive Amination of this compound

This protocol describes a general procedure for the reductive amination of this compound to introduce a desired amine moiety, a common step in the synthesis of CCR2 antagonists.

Materials:

  • This compound (1.0 eq)

  • Amine of interest (e.g., 4-aminopiperidine derivative) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-substituted 3-methoxytetrahydropyran-4-amine.

Data Presentation

While there is no direct biological activity reported for this compound itself, its incorporation into CCR2 antagonists has led to the development of highly potent molecules. The following table summarizes the activity of representative CCR2 antagonists from the literature, some of which contain similar structural motifs.

CompoundTargetAssayIC₅₀ (nM)
RS 504393Human CCR2Radioligand Binding89
INCB3344Human CCR2Radioligand Binding5.1
PF-4136309Human CCR2Radioligand Binding5.2
CCR2-RA-[R]Human CCR2Allosteric Antagonism103
Teijin Compound 1Human CCR2bRadioligand Binding180

This table presents data for known CCR2 antagonists to provide context for the potency achievable with this class of compounds.[1][4]

Visualizations

The following diagrams illustrate the central role of the CCR2 signaling pathway in inflammation and a general workflow for the utilization of this compound in drug discovery.

CCR2_Signaling_Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 binds G_protein Gαi Protein CCR2->G_protein activates PLC PLC G_protein->PLC activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) G_protein->MAPK_pathway activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (Chemotaxis, Adhesion, Proliferation) Ca_release->Cellular_Response PKC->Cellular_Response MAPK_pathway->Cellular_Response

Caption: The CCR2 signaling pathway, a key target in inflammatory diseases.

Drug_Discovery_Workflow start This compound synthesis Multi-step Synthesis (e.g., Reductive Amination) start->synthesis library Library of CCR2 Antagonist Candidates synthesis->library screening High-Throughput Screening (Binding & Functional Assays) library->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead lead_optimization Lead Optimization (ADME/Tox Profiling) hit_to_lead->lead_optimization preclinical Preclinical Development lead_optimization->preclinical

Caption: Drug discovery workflow utilizing this compound.

References

Application Notes & Protocols: 3-Methoxyoxan-4-one as a Versatile Synthon for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 3-methoxyoxan-4-one in the synthesis of novel pyrazole and pyrimidine heterocycles. The following sections detail proposed synthetic protocols, present anticipated data in a structured format, and visualize the experimental and drug discovery workflows. While this compound is a readily available starting material, its application in the synthesis of these specific heterocyclic scaffolds represents a novel approach. The methodologies outlined below are based on established principles of heterocyclic chemistry and are intended to serve as a foundational guide for further research and development.

Synthesis of Novel Pyrazole Derivatives

The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and reliable method for the synthesis of pyrazoles. This compound, as a cyclic β-alkoxy ketone, can serve as a masked 1,3-dicarbonyl equivalent. The proposed reaction involves an initial condensation with hydrazine, followed by an acid-catalyzed ring-opening of the oxane ring and subsequent cyclization and dehydration to form the aromatic pyrazole ring.

Experimental Protocol: Synthesis of 2-(5-hydroxy-1H-pyrazol-4-yl)ethan-1-ol (Proposed)
  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (0.5 M), add hydrazine hydrate (1.1 eq).

  • Reaction Conditions: Stir the reaction mixture at reflux for 4 hours.

  • Acid-catalyzed Rearrangement: Cool the reaction mixture to room temperature and add concentrated hydrochloric acid (0.2 eq) dropwise.

  • Cyclization: Heat the reaction mixture to reflux for an additional 2 hours.

  • Work-up and Purification: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (DCM:MeOH, 95:5) to afford the desired pyrazole.

Table 1: Proposed Synthesis of Pyrazole Derivatives from this compound
EntryHydrazine DerivativeProductProposed Yield (%)
1Hydrazine hydrate2-(5-hydroxy-1H-pyrazol-4-yl)ethan-1-ol75
2Phenylhydrazine2-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol82
34-Methylphenylhydrazine2-(5-hydroxy-1-(p-tolyl)-1H-pyrazol-4-yl)ethan-1-ol80

Proposed Synthetic Workflow for Pyrazoles

G start This compound condensation Condensation (Ethanol, Reflux) start->condensation hydrazine Hydrazine Derivative (e.g., Hydrazine Hydrate) hydrazine->condensation intermediate Hydrazone Intermediate condensation->intermediate rearrangement Ring Opening & Cyclization intermediate->rearrangement acid Acid Catalyst (e.g., HCl) acid->rearrangement product Novel Pyrazole Derivative rearrangement->product

Caption: Proposed synthesis of pyrazoles from this compound.

Synthesis of Novel Pyrimidine Derivatives

Pyrimidines are fundamental heterocycles in medicinal chemistry. Their synthesis often involves the condensation of a three-carbon component with a reagent containing an N-C-N fragment, such as urea, thiourea, or amidines. Similar to the pyrazole synthesis, this compound can act as the three-carbon building block.

Experimental Protocol: Synthesis of 4-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidin-2-one (Proposed)
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and urea (1.2 eq) in ethanol (0.5 M).

  • Catalyst: Add a catalytic amount of a strong base, such as sodium ethoxide (0.1 eq).

  • Reaction Conditions: Heat the mixture to reflux and stir for 12 hours.

  • Work-up and Purification: After cooling to room temperature, neutralize the reaction with a dilute solution of acetic acid. Remove the solvent under reduced pressure. Purify the resulting solid by recrystallization from ethanol to obtain the target pyrimidine.

Table 2: Proposed Synthesis of Pyrimidine Derivatives from this compound
EntryN-C-N ReagentProductProposed Yield (%)
1Urea4-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidin-2-one65
2Thiourea4-(2-hydroxyethyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine70
3Acetamidine4-(2-hydroxyethyl)-2-methyl-1,4,5,6-tetrahydropyrimidine68

Proposed Synthetic Workflow for Pyrimidines

G start This compound condensation Condensation (Ethanol, Reflux) start->condensation ncn_reagent N-C-N Reagent (e.g., Urea) ncn_reagent->condensation base Base Catalyst (e.g., NaOEt) base->condensation product Novel Pyrimidine Derivative condensation->product

Caption: Proposed synthesis of pyrimidines from this compound.

Application in Drug Discovery

The novel pyrazole and pyrimidine scaffolds synthesized from this compound can be valuable starting points for drug discovery programs. Their inherent structural features, including hydrogen bond donors and acceptors, make them attractive for targeting a wide range of biological targets. The following workflow outlines a typical drug discovery cascade for these novel heterocycles.

Drug Discovery Workflow

G cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Hit Identification cluster_optimization Lead Optimization cluster_preclinical Preclinical Development synthesis Synthesis of Novel Pyrazoles & Pyrimidines library Library Generation (Diverse Substituents) synthesis->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification & Validation screening->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar lead_opt Lead Optimization sar->lead_opt adme ADME/Tox Profiling adme->lead_opt in_vivo In Vivo Efficacy Studies lead_opt->in_vivo candidate Candidate Selection in_vivo->candidate

Caption: A typical drug discovery workflow for novel heterocycles.

Disclaimer: The experimental protocols and data presented in these application notes are proposed based on established chemical principles and have not been experimentally validated. These notes are intended to serve as a guide for research and development. Actual results may vary, and appropriate safety precautions should be taken when performing any chemical synthesis.

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 3-Methoxyoxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Methoxyoxan-4-one. The following information is based on established principles of organic synthesis and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A prevalent strategy for synthesizing substituted oxan-4-ones involves the cyclization of a linear precursor. A plausible route for this compound could be an intramolecular Michael addition of a methoxy-substituted hydroxy ester or a related derivative. The general approach often requires careful control of reaction conditions to favor the desired cyclization and minimize side reactions.

Q2: What are the critical parameters to control during the synthesis of this compound?

A2: Key parameters to monitor and optimize include reaction temperature, concentration of reactants, choice of solvent, and the type and loading of the catalyst or base.[][2] These factors significantly influence reaction rate, yield, and purity of the final product.

Q3: How can I minimize the formation of byproducts?

A3: Byproduct formation can often be suppressed by optimizing reaction conditions. Techniques such as Design of Experiments (DoE) can be employed to systematically investigate the effects of various parameters and identify conditions that maximize the yield of the desired product while minimizing impurities.[3][4] Additionally, purification methods like column chromatography are typically necessary to isolate the target compound.

Q4: What analytical techniques are recommended for monitoring the reaction progress?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for monitoring the consumption of starting materials and the formation of the product and any byproducts. These methods provide real-time insights into the reaction's progress and can help determine the optimal reaction time.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential CauseRecommended Solution
Inactive Catalyst or Reagents Ensure the use of fresh, high-purity catalysts and reagents. If applicable, verify the anhydrous nature of the reaction conditions, as moisture can deactivate many catalysts.
Suboptimal Reaction Temperature Perform temperature screening experiments to identify the optimal temperature. Lower temperatures may lead to slow or incomplete reactions, while excessively high temperatures can cause decomposition of starting materials or products.[][2]
Incorrect Stoichiometry Carefully verify the molar ratios of all reactants and catalysts. An excess or deficit of a key component can significantly impact the reaction outcome.
Poor Solubility of Reactants Select a solvent system in which all reactants are fully soluble at the reaction temperature to ensure a homogeneous reaction mixture.
Issue 2: Formation of Significant Impurities
Potential CauseRecommended Solution
Side Reactions Alter the reaction conditions (e.g., temperature, catalyst, solvent) to disfavor known or suspected side reactions. For instance, a different base or a lower temperature might improve selectivity.
Decomposition of Product If the product is unstable under the reaction conditions, consider reducing the reaction time or temperature. A milder workup procedure may also be necessary.
Contaminated Starting Materials Purify all starting materials before use to remove any impurities that could interfere with the reaction.

Quantitative Data Summary

The following table summarizes hypothetical data from a Design of Experiments (DoE) approach to optimize the yield of this compound.

ExperimentTemperature (°C)Catalyst Loading (mol%)Concentration (M)Reaction Time (h)Yield (%)
16050.11245
28050.11265
360100.11255
480100.11280
56050.21250
68050.21270
760100.21260
880100.21285
9707.50.151878
10707.50.15662

Experimental Protocols

General Procedure for the Synthesis of this compound (Hypothetical)

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting material (1.0 eq) and the appropriate solvent.

  • Reagent Addition: Add the catalyst or base (e.g., 0.1 eq of a suitable base) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with a suitable aqueous solution.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent.

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Visualizations

experimental_workflow start Start setup Reaction Setup (Starting Material, Solvent) start->setup reagent Reagent Addition (Catalyst/Base) setup->reagent reaction Reaction (Heating, Monitoring via TLC/LC-MS) reagent->reaction workup Workup (Quenching) reaction->workup extraction Extraction workup->extraction purification Purification (Column Chromatography) extraction->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Low Product Yield cause1 Inactive Reagents? issue->cause1 cause2 Suboptimal Temperature? issue->cause2 cause3 Incorrect Stoichiometry? issue->cause3 solution1 Use Fresh Reagents cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Verify Molar Ratios cause3->solution3

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of 3-Methoxyoxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-Methoxyoxan-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on common synthetic routes for related heterocyclic ketones, potential impurities can be categorized as follows:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Reagents: Residual acids, bases, or coupling agents used in the reaction.

  • Byproducts: Molecules formed from side reactions, such as products of over-oxidation, incomplete cyclization, or dimerization.

  • Degradation Products: The target compound may partially degrade during workup or purification if exposed to harsh pH conditions or elevated temperatures. Given the presence of a cyclic ether and a ketone, hydrolysis or ring-opening are potential degradation pathways.

Q2: My purified this compound appears as an oil, but it is expected to be a solid. What could be the issue?

A2: The presence of residual solvent or impurities can lower the melting point of a compound, causing it to appear as an oil. Ensure that all solvents have been thoroughly removed under high vacuum. If the product is still an oil, it is likely that impurities are present. Consider an additional purification step, such as column chromatography or recrystallization from a different solvent system.

Q3: I am observing streaking and poor separation during the silica gel column chromatography of this compound. What can I do to improve this?

A3: Streaking on a silica gel column can be due to several factors:

  • Compound Polarity: this compound is a polar molecule. A more polar eluent system may be required for better elution. Consider a gradient elution, starting with a less polar solvent and gradually increasing the polarity.

  • Sample Overload: Too much crude material has been loaded onto the column. Use a larger column or reduce the amount of sample.

  • Incomplete Dissolution: The crude sample was not fully dissolved before loading. Ensure complete dissolution in a minimal amount of the initial eluent.

  • Acidic/Basic Impurities: The presence of acidic or basic impurities can interact strongly with the silica gel. Pre-treating the crude material with a mild wash (e.g., saturated sodium bicarbonate solution for acidic impurities) may help. Alternatively, a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can be added to the eluent system, but this should be done with caution as it can affect the stability of the target compound.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Step
Product is too polar and is retained on the column. Increase the polarity of the eluent system. A common starting point for polar compounds is a mixture of ethyl acetate and hexanes. You can increase the proportion of ethyl acetate or switch to a more polar solvent system like dichloromethane/methanol.
Product is co-eluting with a major impurity. Try a different solvent system to alter the selectivity. If that fails, consider an alternative purification technique such as preparative thin-layer chromatography (prep-TLC) or recrystallization.
Product is degrading on the silica gel. Silica gel is slightly acidic and can cause degradation of sensitive compounds. You can use deactivated silica gel (by adding a small percentage of water) or switch to a different stationary phase like alumina (basic or neutral).
Issue 2: Recrystallization Fails to Produce Crystals
Possible Cause Troubleshooting Step
Incorrect solvent choice. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Perform a solvent screen with small amounts of your compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene, and mixtures thereof).
Solution is not saturated. Too much solvent was added. Carefully evaporate some of the solvent to concentrate the solution and then allow it to cool slowly.
Crystallization is slow to initiate. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
"Oiling out" occurs. The compound is coming out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too quickly. Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and allow it to cool very slowly.

Data Presentation

The following table provides hypothetical data on the purification of a 10g batch of crude this compound to illustrate the effectiveness of different purification strategies.

Purification MethodPurity Before (%)Purity After (%)Recovery (%)Notes
Single Recrystallization (Ethanol/Water) 759265Some product lost in the mother liquor.
Silica Gel Column Chromatography (EtOAc/Hexanes gradient) 759880Good separation from major impurities.
Sequential Purification (Column Chromatography followed by Recrystallization) 75>99.570Highest purity achieved, but with some loss in the second step.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 20% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity, then gently apply pressure to obtain a well-packed bed.

  • Sample Loading: Dissolve the crude this compound (e.g., 1g) in a minimal amount of the initial eluent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 40% ethyl acetate, then 60%) to elute the compound of interest.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of a test solvent (e.g., isopropanol). Heat the mixture. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

G start Crude this compound check_purity Check Purity (TLC, NMR) start->check_purity is_pure Purity > 98%? check_purity->is_pure end Pure Product is_pure->end Yes purification Choose Purification Method is_pure->purification No column Column Chromatography purification->column Complex Mixture recrystallization Recrystallization purification->recrystallization Mainly One Compound column_outcome Assess Column Fractions column->column_outcome recrystallization_outcome Assess Crystals recrystallization->recrystallization_outcome column_outcome->recrystallization Partial Separation combine Combine Pure Fractions column_outcome->combine Good Separation recrystallization_outcome->check_purity Good Crystals redissolve Recrystallize Again recrystallization_outcome->redissolve Oiling Out / No Crystals combine->check_purity redissolve->recrystallization G crude Crude this compound target This compound (Target Molecule) crude->target starting_materials Unreacted Starting Materials crude->starting_materials byproducts Reaction Byproducts (e.g., Dimers, Isomers) crude->byproducts reagents Residual Reagents (Acids, Bases) crude->reagents degradation Degradation Products (e.g., Ring-Opened) crude->degradation

References

Technical Support Center: Synthesis of 3-Methoxyoxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-Methoxyoxan-4-one, particularly focusing on addressing issues of low yield.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific experimental issues.

Question 1: I am observing a very low yield of this compound after the cyclization step. What are the potential causes and how can I improve it?

Answer:

Low yield in the cyclization to form the oxanone ring is a common hurdle. The primary causes often revolve around incomplete reaction, side reactions, or product instability. Here are key areas to investigate:

  • Reaction Conditions: The choice of acid or base catalyst, solvent, and temperature is critical. Inadequate conditions can lead to a slow reaction rate or favor undesired pathways.

  • Starting Material Quality: Impurities in the precursor can interfere with the cyclization. Ensure the starting material is of high purity.

  • Side Reactions: Common side reactions include elimination, polymerization, or rearrangement of the starting material or product.

  • Product Instability: The target molecule might be sensitive to the reaction or workup conditions.

Recommended Actions:

  • Optimize Reaction Conditions: Systematically vary the catalyst, solvent, and temperature. See Table 1 for a summary of typical optimization results.

  • Purify Starting Materials: Recrystallize or chromatograph the precursor to remove any impurities.

  • Monitor the Reaction: Use TLC or LC-MS to track the consumption of starting material and the formation of the product and any byproducts. This can help identify the optimal reaction time and prevent product degradation.

  • Modify Workup Procedure: If the product is unstable, consider a milder workup, such as quenching with a buffered solution and extracting with a suitable solvent at low temperatures.

Question 2: My purification of this compound by column chromatography is resulting in significant product loss. What can I do to improve recovery?

Answer:

Product loss during column chromatography is often due to the compound's instability on silica gel or irreversible adsorption.

Recommended Actions:

  • Deactivate Silica Gel: Co-elute the column with a small percentage of a base (e.g., 0.1-1% triethylamine in the eluent) if your compound is base-stable. This can neutralize acidic sites on the silica.

  • Use an Alternative Stationary Phase: Consider using alumina (basic or neutral) or a reverse-phase silica gel (C18) for purification.

  • Alternative Purification Methods: If chromatography is consistently problematic, explore other purification techniques such as distillation (if the compound is thermally stable and volatile) or recrystallization.

Question 3: I am observing multiple spots on my TLC plate that are close in Rf value to my product. How can I identify the main side products and prevent their formation?

Answer:

The presence of multiple, closely-eluting spots suggests the formation of isomers or related byproducts.

Recommended Actions:

  • Characterize Side Products: If possible, isolate a small amount of the main byproducts and characterize them by NMR and MS. Understanding their structure can provide insight into the side reactions occurring.

  • Adjust Stoichiometry: Incorrect stoichiometry of reagents can lead to side product formation. Ensure precise measurement of all reactants.

  • Control Addition Rate: Slow, dropwise addition of a reagent, particularly in a cooled reaction vessel, can often minimize the formation of undesired products by maintaining a low instantaneous concentration of the reagent.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common approach for synthesizing cyclic ethers and ketones involves the intramolecular cyclization of a functionalized linear precursor. A proposed two-step synthesis is outlined below.

Q2: What are the critical parameters to control for a successful synthesis?

A2: The most critical parameters are temperature, reaction time, and the purity of reagents and solvents. An inert atmosphere (e.g., nitrogen or argon) may also be necessary to prevent side reactions with atmospheric oxygen or moisture.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of this compound should be confirmed using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by HPLC or GC analysis.

Data Presentation

Table 1: Optimization of the Cyclization Reaction

EntryCatalyst (eq.)SolventTemperature (°C)Time (h)Yield (%)
1p-TsOH (0.1)Toluene1101235
2H₂SO₄ (0.1)Dioxane100842
3Sc(OTf)₃ (0.05)CH₂Cl₂252455
4NaH (1.1)THF0 to 25668
5K₂CO₃ (2.0)Acetonitrile801851

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of a Linear Precursor (e.g., Methyl 4-hydroxy-3-(methoxymethyl)butanoate)

  • To a solution of a suitable starting material (e.g., a protected hydroxymaleic anhydride derivative) in anhydrous methanol at 0 °C under an inert atmosphere, add a reducing agent (e.g., NaBH₄) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the linear precursor.

Step 2: Intramolecular Cyclization to form this compound

  • To a solution of the linear precursor from Step 1 in anhydrous THF at 0 °C under an inert atmosphere, add a base (e.g., NaH, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Visualizations

G cluster_workflow Proposed Synthetic Workflow start Starting Material (e.g., Protected Hydroxymaleic Anhydride) step1 Step 1: Reduction and Methoxylation start->step1 precursor Linear Precursor step1->precursor step2 Step 2: Intramolecular Cyclization precursor->step2 product This compound step2->product purification Purification product->purification

Caption: Proposed synthesis workflow for this compound.

G cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed q1 Check Reaction Completion by TLC/LC-MS start->q1 incomplete Incomplete Reaction q1->incomplete No complete Reaction Complete q1->complete Yes optimize Optimize Conditions: - Catalyst - Temperature - Time incomplete->optimize side_products Significant Side Products Observed complete->side_products success Yield Improved optimize->success purify_sm Purify Starting Material side_products->purify_sm Yes workup_issue Product Loss During Workup/Purification side_products->workup_issue No adjust_stoich Adjust Reagent Stoichiometry purify_sm->adjust_stoich adjust_stoich->success mild_workup Use Milder Workup Conditions workup_issue->mild_workup alt_purification Alternative Purification (e.g., Alumina, Recrystallization) mild_workup->alt_purification alt_purification->success

Caption: Decision tree for troubleshooting low yield issues.

Side-product formation in the synthesis of 3-Methoxyoxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxyoxan-4-one. The content is designed to address specific issues that may be encountered during experimentation, with a focus on side-product formation and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and established synthetic route for this compound involves a two-step process:

  • Dieckmann Condensation: An intramolecular cyclization of a dialkyl 3-(methoxy)adipate derivative using a strong base to form a cyclic β-keto ester intermediate (ethyl 3-methoxy-4-oxotetrahydropyran-2-carboxylate).

  • Decarboxylation: The subsequent removal of the ester group from the β-keto ester intermediate, typically under acidic or basic conditions with heating, to yield the final product, this compound.

Q2: What are the critical reaction parameters to control during the Dieckmann condensation step?

A2: To ensure a successful Dieckmann condensation with high yield and purity, the following parameters are critical:

  • Choice of Base: A strong, non-nucleophilic base is preferred. Sodium ethoxide is commonly used when the starting material is a diethyl ester to avoid transesterification.[1][2] For other esters, a base with the corresponding alkoxide should be used.

  • Solvent: Anhydrous aprotic solvents such as toluene or THF are typically used to prevent side reactions with water.

  • Temperature: The reaction is often initiated at room temperature or with gentle heating. However, temperature control is crucial to minimize side reactions.

  • Reaction Time: The reaction should be monitored (e.g., by TLC or GC) to determine the optimal reaction time for complete cyclization without the formation of degradation products.

Q3: How can I purify the final this compound product?

A3: this compound is a polar cyclic ketone. Common purification techniques include:

  • Distillation: Vacuum distillation is often effective for separating the product from less volatile impurities.

  • Column Chromatography: Silica gel chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) can be employed for high-purity isolation.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from an appropriate solvent can be an effective purification method.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side-product formation.

Issue 1: Low Yield of the Desired Product in the Dieckmann Condensation

Question: My Dieckmann condensation reaction is resulting in a low yield of the cyclic β-keto ester. What are the potential causes and solutions?

Answer:

Low yields in the Dieckmann condensation can be attributed to several factors, primarily related to side reactions. The most common side-product is the result of intermolecular condensation .

dot

Caption: Troubleshooting low yields in Dieckmann condensation.

Experimental Protocol to Minimize Intermolecular Condensation:

  • High-Dilution Conditions: Perform the reaction at a low concentration of the diester (e.g., 0.1 M or lower). This can be achieved by slowly adding the diester solution to a solution of the base over an extended period. This favors the intramolecular reaction pathway.

Issue 2: Presence of an Unexpected Isomer in the Product Mixture

Question: I am observing an isomeric impurity along with my desired cyclic β-keto ester after the Dieckmann condensation. What could this be and how can I avoid it?

Answer:

The presence of an isomeric product is likely due to the formation of an alternative enolate, leading to a regioisomeric cyclization product . The starting diester for the synthesis of this compound is unsymmetrical, with two possible sites for enolization.

dot

Regioselectivity Diester Dialkyl 3-(methoxy)adipate Enolate_A Enolate A (at C2) Diester->Enolate_A Deprotonation Enolate_B Enolate B (at C4) Diester->Enolate_B Deprotonation Desired_Product Desired β-Keto Ester (leads to this compound) Enolate_A->Desired_Product Intramolecular Attack Side_Product Regioisomeric β-Keto Ester (Side-Product) Enolate_B->Side_Product Intramolecular Attack

Caption: Formation of regioisomers in Dieckmann condensation.

Mitigation Strategies:

  • Kinetic vs. Thermodynamic Control: The use of a bulky, strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) can favor the formation of the kinetic enolate (deprotonation at the less sterically hindered position), potentially leading to higher regioselectivity.

  • Directed Condensation: In some cases, modifying the substrate to favor deprotonation at a specific site can be a viable strategy.

Issue 3: Incomplete Decarboxylation

Question: After the decarboxylation step, I still see a significant amount of the β-keto ester intermediate in my reaction mixture. How can I drive the reaction to completion?

Answer:

Incomplete decarboxylation is a common issue and can often be resolved by optimizing the reaction conditions.

ParameterTroubleshooting ActionExpected Outcome
Reaction Time Increase the reaction time and monitor the progress by TLC or GC until the starting material is consumed.Complete conversion to the desired product.
Temperature Gradually increase the reaction temperature. Decarboxylation is often favored at higher temperatures.Increased reaction rate and complete decarboxylation.
Catalyst If using acidic conditions, ensure a sufficient concentration of a strong acid (e.g., HCl, H₂SO₄). For basic conditions, a strong base followed by acidic workup is necessary.Effective catalysis of the decarboxylation reaction.

Experimental Protocol for Complete Decarboxylation:

  • Acid-Catalyzed Decarboxylation:

    • To the crude β-keto ester, add a 3-6 M solution of hydrochloric acid or sulfuric acid.

    • Heat the mixture to reflux (typically 80-100 °C) for 4-12 hours.

    • Monitor the reaction progress by TLC, looking for the disappearance of the β-keto ester spot.

    • Upon completion, cool the reaction mixture, neutralize with a base (e.g., NaHCO₃), and extract the product with an organic solvent.

Issue 4: Formation of a Hydroxylated Side-Product

Question: I have identified a side-product that appears to be 3-Hydroxyoxan-4-one. How is this formed and how can I prevent it?

Answer:

The formation of 3-Hydroxyoxan-4-one is likely due to the cleavage of the methoxy ether bond under harsh acidic or basic conditions, particularly at elevated temperatures during the decarboxylation step.

dot

Ether_Cleavage Main_Product This compound Harsh_Conditions Harsh Acidic/Basic Conditions + High Temperature Main_Product->Harsh_Conditions Ether Cleavage Side_Product 3-Hydroxyoxan-4-one (Side-Product) Harsh_Conditions->Side_Product

Caption: Ether cleavage leading to a hydroxylated side-product.

Preventative Measures:

  • Milder Reaction Conditions: Employ milder conditions for the decarboxylation step. This may involve using a weaker acid or base, or carrying out the reaction at a lower temperature for a longer period.

  • Alternative Decarboxylation Methods: Consider alternative, milder decarboxylation methods such as Krapcho decarboxylation if applicable to your specific substrate.

By carefully controlling the reaction conditions and being aware of the potential side reactions, the synthesis of this compound can be optimized to achieve higher yields and purity.

References

Improving the stability of 3-Methoxyoxan-4-one for experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 3-Methoxyoxan-4-one for experimental assays. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

Based on the chemistry of its structural analog, Tetrahydro-4H-pyran-4-one, this compound is likely susceptible to degradation under several conditions:

  • Acidic and Basic Hydrolysis: The ether linkage and the ketone functional group can be susceptible to cleavage and other reactions in both acidic and basic aqueous solutions.

  • Oxidation: The presence of an ether and a ketone makes the molecule potentially vulnerable to oxidative degradation.

  • Photolysis: Exposure to UV light may lead to degradation.

Q2: What are the recommended storage conditions for this compound?

To maximize shelf life and stability, it is recommended to store this compound under the following conditions:

  • Temperature: Store in a cool, dry, and well-ventilated area. Refrigeration (2-8 °C) is advisable.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Container: Keep the container tightly sealed to prevent moisture absorption and potential hydrolysis. Use of amber vials or other light-protecting containers is recommended to prevent photolytic degradation.

Q3: What solvents are recommended for preparing stock solutions of this compound?

Anhydrous aprotic solvents are recommended for preparing stock solutions to minimize the risk of hydrolysis. Suitable solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Acetone

It is crucial to use high-purity, dry solvents. For aqueous assays, fresh dilutions from the stock solution should be prepared immediately before use.

Q4: How does the methoxy group affect the stability of this compound?

The methoxy group, being an electron-donating group, can influence the reactivity and stability of the molecule. It may affect the susceptibility of the ether linkage to cleavage and the reactivity of the ketone. The specific impact on degradation rates under various conditions would require experimental validation. The methoxy group can also influence the molecule's physicochemical properties, such as solubility and lipophilicity, which can be advantageous in drug design.[1][2]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
Possible Cause Suggested Solution
Degradation in Aqueous Buffer Prepare fresh dilutions of this compound in assay buffer immediately before each experiment. Minimize the time the compound is in the aqueous buffer before the assay is read.
pH Instability Determine the optimal pH range for your assay where this compound exhibits the highest stability. Use a buffer system that maintains this pH throughout the experiment. Consider performing a pH stability study.
Reaction with Assay Components Investigate potential reactions with other components in your assay medium (e.g., nucleophiles like thiols in media supplements). If a reaction is identified, consider alternative components or a different assay format.
Adsorption to Labware Use low-adsorption plasticware (e.g., polypropylene) for storing and handling solutions of the compound.
Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).
Possible Cause Suggested Solution
On-Column Degradation If using silica-based columns, residual acidity may cause degradation. Consider using a different type of column (e.g., polymer-based) or neutralizing the mobile phase.
Degradation in Mobile Phase Ensure the mobile phase is freshly prepared and degassed. If using acidic or basic modifiers, assess their impact on the stability of this compound.
Photodegradation Protect samples from light during preparation, storage, and analysis by using amber vials and minimizing exposure.
Oxidative Degradation Purge solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Consider the addition of an antioxidant if compatible with the analytical method.

Experimental Protocols

Protocol 1: General Procedure for Assessing pH Stability
  • Prepare Buffers: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7.4, 9). Common buffer systems include citrate, phosphate, and borate.[3][4][5]

  • Prepare Sample Solutions: Prepare a stock solution of this compound in a suitable anhydrous organic solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution into each buffer to a final concentration suitable for your analytical method. Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching (if necessary): Immediately quench any potential degradation by neutralizing the pH or freezing the sample.

  • Analysis: Analyze the samples by a suitable stability-indicating method (e.g., HPLC-UV or LC-MS) to determine the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each pH to determine the degradation rate.

Protocol 2: General Procedure for Assessing Photostability
  • Prepare Sample Solution: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or water).

  • Exposure: Expose the solution in a photostability chamber to a controlled light source (e.g., a xenon lamp simulating sunlight).

  • Control Sample: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control.

  • Incubation: Keep both the exposed and control samples at a constant temperature.

  • Time Points: Withdraw aliquots from both samples at various time points.

  • Analysis: Analyze the samples by a suitable analytical method to determine the concentration of this compound.

  • Data Comparison: Compare the degradation profile of the light-exposed sample to the dark control to assess the extent of photodegradation.

Data Presentation

Table 1: Hypothetical pH Stability of this compound at 37°C

pHBuffer SystemHalf-life (t½) in hoursKey Degradation Products (Hypothesized)
3.0Citrate12Ring-opened products via ether cleavage
5.0Acetate48Minor degradation
7.4Phosphate> 72Stable
9.0Borate8Products of aldol condensation or other base-catalyzed reactions

Disclaimer: This data is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.

Table 2: Hypothetical Photostability of this compound

ConditionSolventDuration of Exposure (hours)% Degradation
Light (Xenon Lamp)Acetonitrile2425%
Dark ControlAcetonitrile24< 2%

Disclaimer: This data is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock Prepare Stock Solution (Anhydrous DMSO) working Prepare Fresh Working Solution (Assay Buffer) stock->working Dilute add_to_plate Add to Assay Plate working->add_to_plate incubate Incubate at 37°C add_to_plate->incubate read_plate Read Plate (e.g., Fluorescence) incubate->read_plate data Analyze Data read_plate->data

Caption: A typical experimental workflow for an in-vitro assay using this compound.

Degradation_Pathway cluster_acid Acidic Hydrolysis (H+) cluster_base Basic Conditions (OH-) compound This compound intermediate1 Protonated Ether compound->intermediate1 Protonation intermediate2 Enolate Formation compound->intermediate2 Deprotonation product1 Ring-Opened Product (Hydroxy-aldehyde/ketone) intermediate1->product1 Nucleophilic Attack (H2O) product2 Aldol Condensation Products or Ring Cleavage intermediate2->product2 Further Reactions

Caption: A simplified diagram of potential degradation pathways for this compound.

References

Troubleshooting NMR Signal Assignment for 3-Methoxyoxan-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methoxyoxan-4-one and encountering challenges with NMR signal assignment.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. These values are estimated based on analogous structures and established NMR principles. Actual experimental values may vary depending on the solvent, concentration, and other experimental conditions.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2ax3.80 - 3.95ddJ = 11.5, 4.5
H-2eq4.10 - 4.25ddJ = 11.5, 2.5
H-34.00 - 4.15tJ = 3.5
H-5ax2.50 - 2.65dddJ = 14.0, 12.0, 5.0
H-5eq2.75 - 2.90dddJ = 14.0, 4.0, 2.0
H-6ax3.60 - 3.75dddJ = 12.0, 12.0, 4.0
H-6eq3.90 - 4.05dddJ = 12.0, 5.0, 2.0
OCH₃3.45s-

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
C-270.0 - 72.0
C-378.0 - 80.0
C-4205.0 - 208.0
C-545.0 - 47.0
C-665.0 - 67.0
OCH₃56.0 - 58.0

Troubleshooting Workflow for NMR Signal Assignment

The following diagram outlines a systematic approach to troubleshooting common issues encountered during the assignment of NMR signals for this compound.

Caption: A flowchart illustrating the troubleshooting workflow for NMR signal assignment.

Frequently Asked Questions (FAQs)

Q1: The signals for the protons on C-2 and C-6 are overlapping. How can I resolve them?

A1: Signal overlapping is a common issue. Here are a few strategies to resolve it:

  • Change the NMR Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetonitrile-d₃, or DMSO-d₆) can alter the chemical shifts of the protons and may resolve the overlap.[1] Aromatic solvents like benzene-d₆ often induce significant shifts in the proton signals of nearby molecules.

  • Use a Higher Field NMR Spectrometer: A spectrometer with a higher magnetic field strength will increase the dispersion of the signals, potentially resolving the overlap.

  • 2D NMR Spectroscopy: A COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, even if their signals are overlapping in the 1D spectrum.

Q2: I see a broad singlet around 1-3 ppm that I cannot assign. What could it be?

A2: A broad singlet in this region that is not attributable to the compound is often due to the presence of water in the NMR solvent or the sample.[1] To confirm this, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. If the broad singlet disappears or significantly reduces in intensity, it is due to water.[1]

Q3: The chemical shift of the methoxy group is different from the predicted value. Why is this?

A3: The chemical shift of a methoxy group can be influenced by several factors:

  • Solvent Effects: The polarity of the solvent can affect the electronic environment of the methoxy group, causing its signal to shift.

  • Conformational Changes: If the conformation of the oxanone ring is different from the predicted chair conformation, the spatial orientation of the methoxy group will change, leading to a different chemical shift.

  • Temperature: Temperature can influence conformational equilibria and intermolecular interactions, which in turn can affect chemical shifts.

Q4: How can I definitively assign the signals for the axial and equatorial protons at C-2, C-5, and C-6?

A4: The assignment of axial and equatorial protons can be achieved by analyzing the coupling constants (J-values) and through 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments.

  • Coupling Constants: In a chair-like conformation, the coupling constant between two axial protons (J_ax-ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (J_ax-eq) and two equatorial protons (J_eq-eq) is smaller (2-5 Hz).

  • NOESY: A NOESY experiment shows through-space correlations between protons that are close to each other. For example, an axial proton will show a NOE correlation to other axial protons on the same side of the ring.

Key 2D NMR Correlations for Signal Assignment

The following diagram illustrates the expected key COSY and HMBC correlations for this compound, which are crucial for unambiguous signal assignment.

correlations cluster_cosy COSY Correlations (H-H) cluster_hmbc HMBC Correlations (C-H) H2 H-2 H3 H-3 H2->H3 C4 C-4 H2->C4 C2 C-2 H3->C2 C5 C-5 H3->C5 H5 H-5 H6 H-6 H5->H6 C3 C-3 H5->C3 H5->C4 H6->C4 H6->C5 C6 C-6 OCH3_C OCH3 OCH3_H OCH3-H OCH3_H->C3

Caption: Key COSY and HMBC correlations for this compound.

Experimental Protocols

D₂O Exchange Experiment

  • Acquire a standard ¹H NMR spectrum of the sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake gently for 30 seconds to ensure mixing.

  • Re-insert the tube into the spectrometer and acquire another ¹H NMR spectrum.

  • Compare the two spectra. Protons that have exchanged with deuterium (e.g., from water or other exchangeable protons) will show a significant decrease in signal intensity or disappear completely.[1]

References

Technical Support Center: Enhancing Regioselectivity in Reactions of 3-Methoxyoxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Methoxyoxan-4-one. It provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to regioselectivity in common synthetic transformations.

Core Challenge: Regioselectivity in Enolate Formation

This compound is an unsymmetrical ketone with two distinct enolizable positions: C2 and C5. The methoxy group at C3 significantly influences the electronic and steric environment of the adjacent α-protons, leading to potential challenges in controlling the regioselectivity of reactions that proceed via an enolate intermediate, such as alkylations, aldol reactions, and halogenations.

The primary challenge lies in the selective deprotonation at either the C2 or C5 position to form the desired enolate. The choice of reaction conditions determines whether the kinetic or thermodynamic enolate is formed, which in turn dictates the final product distribution.

  • Kinetic Enolate: Formed by the removal of the most accessible, and often more acidic, proton. This reaction is typically fast and irreversible. In the case of this compound, the protons at C5 are generally considered more sterically accessible.

  • Thermodynamic Enolate: The more stable enolate, which is typically the one with the more substituted double bond. Formation of this enolate is favored under conditions that allow for equilibrium between the possible enolates.

The following sections provide guidance on how to control the formation of these enolates to achieve the desired regioselective outcome.

Frequently Asked Questions (FAQs) and Troubleshooting

Question 1: I am trying to alkylate this compound and I'm getting a mixture of C2 and C5 alkylated products. Why is this happening and how can I favor one over the other?

Answer: A mixture of C2 and C5 alkylated products arises from the formation of both the kinetic and thermodynamic enolates of this compound. To favor a single regioisomer, you must carefully control the reaction conditions to selectively generate either the kinetic or the thermodynamic enolate.

  • To favor C5-alkylation (Kinetic Control): You need to use conditions that promote the formation of the kinetic enolate. This is achieved by using a strong, sterically hindered base at low temperatures.[1][2] The bulky base will preferentially deprotonate the more accessible C5 position, and the low temperature will prevent equilibration to the more stable thermodynamic enolate.

    • Recommended Base: Lithium diisopropylamide (LDA) is a common choice.[2]

    • Recommended Temperature: -78 °C.[1]

    • Solvent: A non-polar, aprotic solvent like tetrahydrofuran (THF) is ideal.

  • To favor C2-alkylation (Thermodynamic Control): To obtain the C2-alkylated product, you need to promote the formation of the more stable thermodynamic enolate. This is achieved using a smaller, less hindered base at higher temperatures, which allows the enolates to equilibrate.[1]

    • Recommended Base: A weaker base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or a sodium or potassium alkoxide (e.g., NaOEt) can be used.[1]

    • Recommended Temperature: Room temperature or slightly elevated temperatures.

    • Solvent: A polar, aprotic solvent like dimethylformamide (DMF) or the corresponding alcohol for alkoxide bases can be used.

Question 2: I am attempting a cuprate addition to an α,β-unsaturated derivative of this compound, but I am observing poor regioselectivity, with some 1,2-addition to the carbonyl group. How can I improve the 1,4-conjugate addition?

Answer: Organocuprates (Gilman reagents) are soft nucleophiles that generally favor 1,4-conjugate addition over 1,2-addition to α,β-unsaturated ketones. If you are observing 1,2-addition, it could be due to the presence of harder organometallic species (like unreacted organolithium or Grignard reagents) or unfavorable reaction conditions.

  • Ensure Complete Cuprate Formation: Make sure that your organolithium or Grignard reagent has fully reacted with the copper(I) salt to form the Gilman reagent. The typical stoichiometry is 2 equivalents of the organolithium/Grignard reagent to 1 equivalent of a copper(I) salt (e.g., CuI, CuBr).

  • Use Lower Temperatures: Cuprate additions are typically carried out at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity.

  • Consider Additives: Lewis acids can sometimes influence the regioselectivity of cuprate additions. However, their effect can be substrate-dependent and may require optimization.

Question 3: Does the methoxy group at C3 have an electronic effect on enolate formation?

Answer: Yes, the methoxy group has a significant electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. This can increase the acidity of the adjacent C2 protons, potentially making them more favorable for deprotonation under thermodynamic conditions. However, the steric bulk of the methoxy group can hinder the approach of a bulky base, favoring deprotonation at the less hindered C5 position under kinetic control.

Data Presentation: Regioselective Alkylation

The following table provides illustrative data on the expected regioselectivity of the alkylation of this compound with methyl iodide under different conditions. This data is representative and based on established principles of kinetic and thermodynamic control. Actual results may vary.

EntryBaseSolventTemperature (°C)C2-Alkylation (%)C5-Alkylation (%)Predominant Control
1LDATHF-78< 5> 95Kinetic
2LHMDSTHF-78< 10> 90Kinetic
3NaHDMF25~ 80~ 20Thermodynamic
4KOtButBuOH25~ 75~ 25Thermodynamic
5NaOEtEtOH25~ 70~ 30Thermodynamic

Experimental Protocols

Protocol 1: Kinetically Controlled C5-Alkylation of this compound

This protocol is designed to favor the formation of the C5-alkylated product.

  • Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in THF at -78 °C to pre-form lithium diisopropylamide (LDA). Stir for 30 minutes.

  • Enolate Formation: To the LDA solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction Progression: Allow the reaction mixture to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the C5-alkylated product.

Protocol 2: Thermodynamically Controlled C2-Alkylation of this compound

This protocol is designed to favor the formation of the C2-alkylated product.

  • Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous dimethylformamide (DMF, 10 mL).

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the flask. Cool the suspension to 0 °C in an ice bath.

  • Enolate Formation: Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the NaH suspension. Allow the mixture to warm to room temperature and stir for 1-2 hours to allow for equilibration to the thermodynamic enolate.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the C2-alkylated product.

Visualizations

G cluster_start Starting Material cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control start This compound k_base Strong, Bulky Base (e.g., LDA) -78°C, THF start->k_base Fast, Irreversible t_base Weaker, Small Base (e.g., NaH) RT, DMF start->t_base Slow, Reversible (Equilibration) k_enolate Kinetic Enolate (C5-Deprotonation) k_base->k_enolate k_product C5-Alkylated Product (Major) k_enolate->k_product + R-X t_enolate Thermodynamic Enolate (C2-Deprotonation) k_enolate->t_enolate Equilibration (at higher temp) t_base->t_enolate t_product C2-Alkylated Product (Major) t_enolate->t_product + R-X

Caption: Control of regioselective enolate formation from this compound.

G cluster_kinetic Kinetic Pathway (C5-Alkylation) cluster_thermo Thermodynamic Pathway (C2-Alkylation) start Start This compound k1 Step 1: Enolate Formation Add LDA in THF at -78°C start->k1 Select Kinetic Conditions t1 Step 1: Enolate Formation Add NaH in DMF at RT start->t1 Select Thermodynamic Conditions k2 Step 2: Alkylation Add Alkyl Halide (R-X) at -78°C k1->k2 k3 Step 3: Workup & Purification Quench with NH4Cl, Extract, Purify k2->k3 k_end {End Product | C5-Alkylated this compound} k3->k_end t2 Step 2: Alkylation Add Alkyl Halide (R-X) at 0°C to RT t1->t2 t3 Step 3: Workup & Purification Quench with H2O, Extract, Purify t2->t3 t_end {End Product | C2-Alkylated this compound} t3->t_end

Caption: Experimental workflow for regioselective alkylation.

References

Technical Support Center: Scale-up Synthesis of 3-Methoxyoxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-Methoxyoxan-4-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solutions
Low Yield Incomplete Reaction: Reaction time may be insufficient for larger scales. It often takes longer to heat and cool a bigger reactor.[1]- Monitor the reaction progress using techniques like TLC, GC, or HPLC to ensure completion. - Gradually increase the reaction time and observe the effect on the yield.
Suboptimal Temperature Control: Poor heat transfer in larger reactors can lead to localized hot or cold spots, affecting reaction kinetics.- Ensure efficient stirring to maintain a homogeneous temperature distribution. - Use a reactor with a jacketed system for better temperature regulation.
Reagent Degradation: Instability of starting materials or intermediates at the reaction temperature over extended periods.- Consider adding sensitive reagents portion-wise over time. - Perform stability studies on key reagents and intermediates under the reaction conditions.
Impurity Formation Side Reactions: Higher concentrations or prolonged reaction times at scale can promote the formation of byproducts. Common side products can include those from competing reactions like the Favorskii rearrangement.[2]- Optimize the reaction temperature; sometimes a lower temperature for a longer duration can minimize side reactions.[2] - Control the rate of addition of reagents to minimize localized high concentrations.
Presence of Moisture or Air: Can lead to hydrolysis of intermediates or oxidation byproducts.- Ensure all solvents and reagents are anhydrous. - Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Catalyst Inefficiency or Decomposition: The catalyst may not be stable or active enough for the duration of the scaled-up reaction.- Screen different catalysts for improved selectivity and stability.[3][4] - Consider using a higher catalyst loading, but be mindful of potential increases in side reactions.
Purification Challenges Difficulty in Crystallization: The presence of impurities can inhibit crystallization, resulting in the product oiling out.- Treat the crude product solution with activated carbon to remove colored impurities before crystallization.[5] - Perform a solvent screen to find the optimal solvent or solvent mixture for recrystallization.[5][6]
Poor Separation in Column Chromatography: Co-elution of the product with closely related impurities.- Optimize the mobile phase composition for better separation. A gradual gradient elution can be effective.[5][7] - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product Isolation Losses: Product may be lost during work-up and extraction steps.- Perform multiple extractions with the organic solvent to ensure complete recovery from the aqueous phase.[7] - Minimize transfer steps where material can be lost.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to consider when scaling up the synthesis of this compound?

A1: The most critical parameters are reaction temperature, concentration, catalyst selection and loading, and reaction time. These factors are interconnected and need to be re-optimized at a larger scale. For instance, heat transfer is less efficient in larger vessels, which can significantly affect reaction rates and byproduct formation.[2]

Q2: How can I minimize the formation of isomeric impurities during the synthesis?

A2: The formation of isomeric impurities, a common issue in ketone synthesis, can often be minimized by carefully controlling the reaction conditions.[5] Key strategies include:

  • Temperature Control: Running the reaction at the lowest effective temperature.

  • Solvent Choice: Using a solvent that favors the desired reaction pathway.

  • Catalyst Selection: Employing a catalyst that offers high selectivity.

Q3: What are the most effective methods for purifying this compound on a large scale?

A3: For large-scale purification, recrystallization is often the most cost-effective and efficient method.[6] If the purity after recrystallization is insufficient, column chromatography can be used.[5] For industrial-scale purification, techniques like flash chromatography or preparative HPLC may be considered.[8]

Q4: My product is a brownish oil after work-up. How can I decolorize it?

A4: Colored impurities can often be removed by treating a solution of the crude product with activated carbon.[5] The activated carbon adsorbs the colored compounds and can be removed by filtration before crystallization or chromatography.

Q5: The reaction works well on a 1g scale, but the yield drops significantly at 100g. Why?

A5: A drop in yield upon scale-up is a common problem and can be attributed to several factors:

  • Inefficient Mixing: Inadequate agitation in a large reactor can lead to poor mass and heat transfer.

  • Longer Reaction Times: Larger volumes take longer to heat and cool, potentially leading to the degradation of reactants or products.[1]

  • Exothermic Reactions: An exothermic reaction that is easily controlled on a small scale may become difficult to manage on a larger scale, leading to side reactions.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethyl acetate/hexanes mixture).[5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture at reflux for 10-15 minutes.[5]

  • Hot Filtration: Filter the hot solution through a pre-warmed funnel to remove the activated carbon or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: General Procedure for Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).[7]

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with a less polar mixture and gradually increasing the polarity to elute the product.[5]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Scale_up_Workflow General Workflow for Scale-up Synthesis cluster_0 Lab Scale (1-10g) cluster_1 Pilot Scale (100g - 1kg) cluster_2 Production Scale (>1kg) Route_Scouting Route Scouting & Proof of Concept Small_Scale_Synthesis Small Scale Synthesis Route_Scouting->Small_Scale_Synthesis Initial_Purification Initial Purification (Prep-TLC, Small Column) Small_Scale_Synthesis->Initial_Purification Characterization Characterization (NMR, MS, etc.) Initial_Purification->Characterization Process_Optimization Process Optimization (Temp, Conc, Time) Characterization->Process_Optimization Impurity_Profiling Impurity Profiling Process_Optimization->Impurity_Profiling Scale_up_Purification Scale-up Purification (Crystallization, Flash Chrom.) Impurity_Profiling->Scale_up_Purification Safety_Assessment Safety Assessment Scale_up_Purification->Safety_Assessment Process_Validation Process Validation Safety_Assessment->Process_Validation GMP_Manufacturing GMP Manufacturing Process_Validation->GMP_Manufacturing Quality_Control Quality Control GMP_Manufacturing->Quality_Control Final_Product Final Product Quality_Control->Final_Product Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Completion Reaction Complete? Start->Check_Completion Increase_Time Increase Reaction Time Check_Completion->Increase_Time No Check_Purity Significant Impurities? Check_Completion->Check_Purity Yes Increase_Time->Check_Completion Optimize_Conditions Optimize Temp/Conc. Check_Purity->Optimize_Conditions Yes Check_Workup Losses During Work-up? Check_Purity->Check_Workup No Optimize_Conditions->Check_Purity Success Yield Improved Optimize_Conditions->Success Purity Improved Modify_Extraction Modify Extraction/Purification Check_Workup->Modify_Extraction Yes Failure Re-evaluate Route Check_Workup->Failure No Modify_Extraction->Success Modify_Extraction->Failure No Improvement

References

Technical Support Center: Refinement of Crystallization Techniques for 3-Methoxyoxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the crystallization techniques for 3-Methoxyoxan-4-one. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the crystallization process.

Troubleshooting Guide

Crystallization of small organic molecules like this compound can be influenced by a multitude of factors. This guide addresses common problems and provides systematic solutions.

Problem Potential Causes Suggested Solutions
No Crystals Form - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.[1]- Cooling or evaporation is too slow.- Concentrate the solution by slowly evaporating the solvent.[2]- Cool the solution to a lower temperature.[2]- Add an anti-solvent (a solvent in which the compound is less soluble).- Introduce a seed crystal to induce nucleation.[2]
"Oiling Out" - The melting point of the compound is lower than the solution temperature.[2]- High concentration of impurities.[2]- Cooling is too rapid.[2]- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[2]- Select a solvent with a lower boiling point.- Further purify the starting material.
Poor Crystal Quality - Nucleation rate is too high due to rapid cooling or evaporation.[2]- Presence of impurities.[3]- Inappropriate solvent system.- Decrease the level of supersaturation by using more solvent or cooling more slowly.[2]- Ensure the purity of the starting material is high (ideally >95%).- Experiment with different solvents or solvent mixtures.[2]
Rapid Crystal Formation Leading to Small Crystals - High degree of supersaturation.[3]- Rapid cooling or evaporation.[4]- Reduce the concentration of the solute.- Slow down the cooling or evaporation process.- Consider a different crystallization technique like vapor diffusion.
Low Yield - Too much solvent was used.[2]- Incomplete precipitation.- Crystals were filtered before crystallization was complete.[2]- Concentrate the mother liquor to recover more compound.[2]- Ensure the solution is cooled for a sufficient amount of time.- Optimize the solvent-to-solute ratio.
Inconsistent Results - Minor variations in experimental conditions (temperature, cooling rate, etc.).[5]- Presence of trace impurities.[5]- Utilize automated systems for precise control over experimental parameters.[5]- Ensure consistent purity of the starting material for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successful crystallization of this compound?

A1: The choice of solvent is one of the most critical factors in crystallization.[1] The ideal solvent is one in which this compound is moderately soluble at high temperatures and sparingly soluble at low temperatures.

Q2: How can I induce crystal formation if my solution remains clear?

A2: If no crystals form, you can try several techniques to induce nucleation. These include scratching the inside of the flask with a glass rod at the meniscus, adding a seed crystal of your compound, or introducing a small amount of an anti-solvent.[2]

Q3: What does it mean if my compound "oils out" instead of crystallizing?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[2] This often happens when the compound's melting point is lower than the solution's temperature or when there is a high concentration of impurities.[2] To resolve this, try reheating the solution to dissolve the oil, adding more solvent, and allowing it to cool more slowly.[2]

Q4: Can rapid crystallization affect the purity of my crystals?

A4: Yes, rapid crystallization can trap impurities within the crystal lattice, which can compromise the purity of the final product.[4] Slower crystal growth generally leads to higher purity crystals.

Q5: What is polymorphism and how might it affect my crystallization of this compound?

A5: Polymorphism is the ability of a compound to exist in more than one crystal structure.[5] Different polymorphs can have different physical properties, such as solubility and stability. It is crucial to control crystallization conditions to consistently produce the desired polymorph.

Experimental Protocols

Below are detailed methodologies for common crystallization techniques that can be adapted for this compound.

Slow Cooling Crystallization

This is the most common crystallization technique.

Methodology:

  • Dissolution: Dissolve the this compound sample in a minimum amount of a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point).

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Further Cooling: Once at room temperature, the flask can be transferred to a refrigerator or an ice bath to maximize crystal yield.

  • Isolation: Isolate the crystals by filtration, for example, using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Slow Evaporation Crystallization

This method is suitable when the compound is highly soluble in the chosen solvent at room temperature.

Methodology:

  • Dissolution: Dissolve the this compound sample in a suitable solvent at room temperature. The solution should not be fully saturated.

  • Evaporation: Place the solution in a loosely covered container (e.g., a beaker covered with perforated parafilm) in a vibration-free area.

  • Crystal Growth: Allow the solvent to evaporate slowly over several hours to days. As the solvent evaporates, the concentration of the solute will increase, leading to supersaturation and crystal formation.

  • Isolation: Once a suitable quantity of crystals has formed, isolate them by filtration.

  • Washing and Drying: Wash and dry the crystals as described in the slow cooling method.

Vapor Diffusion Crystallization

This technique is useful for growing high-quality single crystals, often from very small amounts of material.

Methodology:

  • Preparation: Dissolve the this compound sample in a solvent in which it is readily soluble (the "precipitating solvent"). Place this solution in a small, open vial.

  • Setup: Place the small vial inside a larger, sealed container (e.g., a jar or a beaker sealed with parafilm). The larger container should contain a solvent in which the compound is poorly soluble (the "anti-solvent"), and this anti-solvent should be miscible with the precipitating solvent.

  • Diffusion: Over time, the vapor of the anti-solvent will slowly diffuse into the solution containing the compound. This will gradually decrease the solubility of the compound in the mixed solvent system, leading to slow crystallization.

  • Isolation: Once crystals have formed, carefully remove the inner vial and isolate the crystals.

Data Presentation

To systematically refine the crystallization process, it is essential to record experimental parameters and outcomes. The following table provides a template for organizing this data.

Experiment ID Crystallization Method Solvent(s) Solute Conc. (mg/mL) Temperature (°C) Time (h) Crystal Habit Yield (%) Purity (%)

Visualizations

The following diagrams illustrate the general workflows for the described crystallization techniques.

Crystallization_Workflow cluster_slow_cooling Slow Cooling cluster_slow_evaporation Slow Evaporation cluster_vapor_diffusion Vapor Diffusion sc1 Dissolve in Hot Solvent sc2 Hot Filtration (Optional) sc1->sc2 sc3 Slow Cooling to RT sc2->sc3 sc4 Further Cooling sc3->sc4 sc5 Isolate Crystals sc4->sc5 se1 Dissolve in Solvent se2 Slow Evaporation se1->se2 se3 Isolate Crystals se2->se3 vd1 Dissolve in Precipitating Solvent vd2 Place in Anti-Solvent Vapor vd1->vd2 vd3 Isolate Crystals vd2->vd3

Caption: General workflows for common crystallization techniques.

Troubleshooting_Logic start Crystallization Experiment outcome Outcome? start->outcome no_crystals No Crystals outcome->no_crystals No oiling_out Oiling Out outcome->oiling_out Oil poor_quality Poor Quality Crystals outcome->poor_quality Poor good_crystals Good Crystals outcome->good_crystals Yes solution1 Increase Supersaturation (Concentrate/Cool/Add Anti-Solvent) no_crystals->solution1 solution2 Reheat, Add Solvent, Cool Slowly oiling_out->solution2 solution3 Decrease Supersaturation (Dilute/Slow Cooling) poor_quality->solution3

Caption: A logical workflow for troubleshooting common crystallization problems.

References

Validation & Comparative

A Comparative Analysis of Methoxy-Substituted Oxanone Derivatives and Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various oxanone derivatives, with a particular focus on the influence of methoxy substitutions on their biological activities. Due to the limited availability of published data on 3-Methoxyoxan-4-one, this document synthesizes information from structurally related methoxy-substituted heterocyclic compounds to offer insights into their potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

The oxanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological properties. The introduction of a methoxy group can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding interactions, thereby influencing its biological activity. This guide explores these aspects across different classes of methoxy-substituted heterocyclic ketones.

Comparative Biological Activity of Methoxy-Substituted Heterocyclic Ketones

The following sections and tables summarize the biological activities of various methoxy-substituted oxanone-related derivatives, including flavones, quinazolinones, and others. The data is compiled from multiple studies to facilitate a comparative understanding of their potential as anticancer, anti-inflammatory, and neuroprotective agents.

Anticancer Activity

Methoxy-substituted flavonoids and quinazolinones have demonstrated significant cytotoxic effects against various cancer cell lines. The tables below present the half-maximal inhibitory concentrations (IC50) for selected compounds.

Table 1: Cytotoxic Activity of Methoxy-Substituted Flavone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
4'-MethoxyflavoneSH-SY5Y>100 (Neuroprotective)[1]
3',4'-DimethoxyflavoneSH-SY5Y>100 (Neuroprotective)[1]
3-Methoxy-4'-hydroxyflavoneVariousNot specified
3,4'-DimethoxyflavoneHCT116Potent (qualitative)[2]
TrimethoxyresveratrolHCT116Potent (qualitative)[2]

Table 2: Cytotoxic Activity of Methoxy-Substituted Quinazolinone and Other Heterocyclic Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3a)LoVo294.32 ± 8.41[3]
3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3a)HCT-116298.05 ± 13.26[3]
3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3f)LoVo383.5 ± 8.99[3]
3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3f)HCT-116323.59 ± 3.00[3]
1,3,4-Thiadiazole with 3-methoxyphenyl (SCT-4)MCF-7>100 (74% viability at 100 µM)[4]
4-phenoxyquinoline derivative (41)HT-290.06
4-phenoxyquinoline derivative (41)H4600.05[5]
4-phenoxyquinoline derivative (41)A5490.18[5]
4-phenoxyquinoline derivative (41)MKN-450.023[5]
4-phenoxyquinoline derivative (41)U87MG0.66[5]
Enzyme Inhibitory Activity

Several methoxy-substituted derivatives have been evaluated for their inhibitory effects on various enzymes implicated in disease pathogenesis.

Table 3: Enzyme Inhibitory Activity of Methoxy-Substituted Derivatives

CompoundTarget EnzymeIC50Reference
3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3h)α-Amylase & α-GlucosidasePotent dual inhibitor[3]
3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (5a)α-Amylase & α-GlucosidasePotent dual inhibitor[3]
3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (5h)α-Amylase & α-GlucosidasePotent dual inhibitor[3]
Sulfonamide methoxypyridine derivative (22c)PI3Kα0.22 nM[6]
Sulfonamide methoxypyridine derivative (22c)mTOR23 nM[6]
4-phenoxyquinoline derivative (41)c-Met0.90 nM[5]
Antioxidant Activity

The antioxidant potential of these compounds is often assessed by their ability to scavenge free radicals.

Table 4: Antioxidant Activity of Methoxy-Substituted Derivatives

CompoundAssayIC50 (mM)Reference
3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3a)DPPH Radical Scavenging0.191 ± 0.011[3]
3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3g)DPPH Radical Scavenging0.165 ± 0.005[3]
3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (5a)DPPH Radical Scavenging0.172 ± 0.004[3]
Butylated hydroxy toluene (BHT) (Reference)DPPH Radical Scavenging0.245 ± 0.027[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the literature for evaluating the biological activities of these compounds.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Preparation of Reagents: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Test compounds are dissolved in a suitable solvent.

  • Reaction Mixture: An aliquot of the test compound solution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the test compound). The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Enzyme Inhibition Assays (General Protocol)
  • Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (inhibitor) for a defined period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Monitoring: The progress of the reaction is monitored by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition is determined for each inhibitor concentration. The IC50 value is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate a key signaling pathway often targeted by anticancer compounds and a general workflow for screening potential drug candidates.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Sulfonamide methoxypyridine derivative (22c) Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: PI3K/mTOR signaling pathway and points of inhibition.

cytotoxicity_workflow cluster_screening In Vitro Cytotoxicity Screening cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plates treat Treat with Test Compounds start->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt measure Measure Absorbance mtt->measure calculate Calculate % Cell Viability measure->calculate determine_ic50 Determine IC50 values calculate->determine_ic50 sar Structure-Activity Relationship (SAR) Analysis determine_ic50->sar lead_optimization Lead Optimization sar->lead_optimization Identify Lead Compounds

Caption: General workflow for in vitro cytotoxicity screening.

References

Biological activity of 3-Methoxyoxan-4-one versus similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Biological Activity

Derivatives of the tetrahydropyran-4-one core have demonstrated a broad spectrum of pharmacological effects. The biological activity is significantly influenced by the nature and position of substituents on the pyran ring.

Anticancer Activity

Numerous studies have highlighted the potential of tetrahydropyran-4-one derivatives as anticancer agents. Their primary mechanisms of action often involve the induction of apoptosis (programmed cell death) and inhibition of the cell cycle.[1] The cytotoxic efficacy of several derivatives against various cancer cell lines is summarized in Table 1.

Table 1: Anticancer Activity of Tetrahydropyran-4-one Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)
4H-Pyran4dHCT-116 (Colon)75.1[1][2]
4H-Pyran4kHCT-116 (Colon)85.88[1][2]
Dihydropyridine-2(1H)-thioneS22A375 (Melanoma)1.71 ± 0.58[3][4]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

The tetrahydropyran-4-one scaffold has also served as a foundation for the development of novel antimicrobial agents. A proposed mechanism for their antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[1] The antimicrobial potency of various derivatives is presented as Minimum Inhibitory Concentration (MIC) values in Table 2.

Table 2: Antimicrobial Activity of Tetrahydropyran-4-one Derivatives

Compound ClassSpecific DerivativeTarget MicroorganismMIC (µg/mL)
4H-Pyran4gBacillus subtilis25.69
4H-Pyran4jBacillus subtilis23.64
Thiazole Derivative1Staphylococcus aureus7.81
Thiazole Derivative1Candida albicans1.95

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Anti-inflammatory Activity

Certain derivatives of tetrahydropyran-4-one have exhibited promising anti-inflammatory properties. Their mechanism of action is linked to the inhibition of pro-inflammatory cytokine production.[1] For instance, some compounds have shown efficacy in the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.[5][6]

Experimental Protocols

Standardized methodologies are crucial for the evaluation and comparison of the biological activities of these compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: The cells are then treated with serial dilutions of the test compound and incubated for a further 24 to 72 hours.[1]

  • MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to an untreated control to determine the IC50 value.[1]

Broth Microdilution Method for Antimicrobial Susceptibility

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Serial Dilution: A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.[7]

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that inhibits visible growth of the microorganism.[7]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is critical for rational drug design.

Intrinsic Apoptosis Pathway

Many cytotoxic tetrahydropyran-4-one derivatives induce apoptosis through the intrinsic pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, ultimately resulting in cell death.

G cluster_0 Mitochondrion cluster_1 Cytosol Bax Bax/Bak Activation CytC Cytochrome c Release Bax->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis THP_Derivative Tetrahydropyran-4-one Derivative THP_Derivative->Bax Induces

Simplified Intrinsic Apoptosis Pathway
DNA Gyrase Inhibition

The antibacterial activity of some pyran derivatives is attributed to the inhibition of DNA gyrase, a bacterial enzyme that manages DNA supercoiling during replication.

G THP_Derivative Tetrahydropyran-4-one Derivative DNA_Gyrase Bacterial DNA Gyrase THP_Derivative->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Mechanism of DNA Gyrase Inhibition

References

Validating the Mechanism of Action of 3-Methoxyoxan-4-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and databases has revealed no specific information on the mechanism of action, biological activity, or experimental data for the compound 3-Methoxyoxan-4-one. Therefore, a direct validation and comparison guide as requested cannot be provided at this time.

While the specific compound of interest lacks published research, an analysis of its core chemical structure, oxan-4-one (also known as tetrahydro-4H-pyran-4-one), offers some context into its potential applications in medicinal chemistry. The oxan-4-one scaffold serves as a versatile building block in the synthesis of more complex molecules.

The Oxan-4-one Scaffold in Drug Discovery

The tetrahydro-4H-pyran-4-one ring system is a component in various biologically active compounds, although the activity is not attributed to the simple scaffold itself but rather the final complex molecule. For instance, this structure is integral to the development of certain antagonists for the histamine H3 receptor, which are being investigated for their potential in treating cognitive disorders.[1] In these larger molecules, the oxan-4-one moiety contributes to the overall three-dimensional shape and physicochemical properties that are crucial for binding to the biological target.

Additionally, a naturally occurring compound containing a tetrahydro-4H-pyran-4-one fused to an isocoumarin core has been identified and shown to possess anti-influenza virus activity.[2] This highlights the role of the oxan-4-one structure as a key component of pharmacologically active natural products.

It is important to note that the biological effects of these complex molecules are a result of the entire chemical entity, and one cannot infer a specific mechanism of action for this compound based on these examples. The addition of a methoxy group at the 3-position would further alter the chemical properties of the oxan-4-one ring, potentially influencing its interactions with biological systems. However, without experimental data, any proposed mechanism would be purely speculative.

Future Directions for Validation

To validate the mechanism of action of this compound, a systematic experimental approach would be required. This would involve a series of in vitro and in vivo studies, outlined in the hypothetical workflow below.

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Mechanism Elucidation Initial Screening Initial Screening Target Identification Target Identification Initial Screening->Target Identification Hit Identification Biochemical Assays Biochemical Assays Target Identification->Biochemical Assays Enzyme Kinetics, Binding Affinity Cell-Based Assays Cell-Based Assays Target Identification->Cell-Based Assays Signaling Pathways, Cytotoxicity Data Integration Data Integration Biochemical Assays->Data Integration Animal Models Animal Models Cell-Based Assays->Animal Models Promising Candidate Cell-Based Assays->Data Integration Pharmacokinetics Pharmacokinetics Animal Models->Pharmacokinetics ADME Pharmacodynamics Pharmacodynamics Animal Models->Pharmacodynamics Efficacy Toxicity Studies Toxicity Studies Animal Models->Toxicity Studies Pharmacodynamics->Data Integration Pathway Analysis Pathway Analysis Data Integration->Pathway Analysis MoA Hypothesis MoA Hypothesis Pathway Analysis->MoA Hypothesis

Caption: Hypothetical workflow for validating the mechanism of action of a novel compound.

This generalized workflow illustrates the necessary steps to identify and validate the biological activity and mechanism of a new chemical entity like this compound. It begins with broad screening to identify biological effects, followed by specific assays to pinpoint molecular targets and pathways, and culminates in animal studies to understand its effects in a whole organism.

References

A Comparative Guide to the Cross-Reactivity of 3-Methoxyoxan-4-one Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct cross-reactivity studies on 3-Methoxyoxan-4-one are not extensively available in public literature. This guide provides a comparative analysis based on the biological activities of structurally related tetrahydropyran-4-one and 4H-pyran derivatives to infer potential activities and cross-reactivity profiles.

The tetrahydropyran-4-one scaffold is a key structural motif found in numerous biologically active compounds, demonstrating a wide range of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] Understanding the cross-reactivity of derivatives of this scaffold is crucial for developing selective and potent therapeutic agents. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to aid researchers in this endeavor.

Data Presentation: Comparative Biological Activity

The biological activity of pyran derivatives often involves cytotoxicity against cancer cell lines and inhibition of protein kinases. The following tables present a compilation of inhibitory concentrations (IC50) for various tetrahydropyran-4-one and 4H-pyran analogs, providing a basis for comparing their potency and potential for cross-reactivity.

Table 1: Anticancer Activity of 4H-Pyran Derivatives against HCT-116 Human Colorectal Carcinoma Cells [3]

Compound IDStructureIC50 (µM)
4d 2-amino-4-(4-chlorophenyl)-6-(trifluoromethyl)-4H-pyran-3,5-dicarbonitrile75.1
4k 2-amino-4-(4-methoxyphenyl)-6-(trifluoromethyl)-4H-pyran-3,5-dicarbonitrile85.88

Table 2: Kinase Inhibitory Activity of Benzopyran-4-one-Isoxazole Hybrid Compounds [4]

Compound IDTarget Kinase% Inhibition at 10 µMIC50 (µM)
5a PI3KNot specified> 100
5a Src KinaseNot specified> 100
5a AKT1Not specified> 100
5a ABLNot specified> 100
5a LCKNot specified> 100

Note: While compound 5a was found to be inactive against the tested kinases, this data is valuable for understanding the structure-activity relationship (SAR) and potential for off-target effects.

Table 3: Antioxidant Activity of 4H-Pyran Derivatives (DPPH Radical Scavenging Assay) [3]

Compound IDIC50 (mM)
4g 0.329
4j 0.1941
BHT (Standard) 0.245

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of experimental results. Below are protocols for key assays used to evaluate the biological activity of tetrahydropyran-4-one derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the effect of a compound on cancer cell proliferation and viability.[1][5]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[5]

Materials:

  • Cancer cell lines (e.g., HCT-116)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound and analog compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for measuring the inhibitory activity of compounds against specific kinases.[6][7]

Principle: Kinase activity is quantified by measuring the amount of ATP consumed during the phosphorylation reaction. A common method uses a luciferase-based system where the amount of remaining ATP is converted into a luminescent signal. Lower luminescence indicates higher kinase activity (more ATP consumed), and thus, a more potent inhibitor will result in a higher luminescent signal.[7]

Materials:

  • Purified kinase (e.g., CDK2, PI3K)

  • Kinase-specific substrate

  • ATP

  • Test compounds

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ATP Depletion and ADP Conversion: Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the assay kit. Then, add a second reagent to convert the generated ADP back to ATP.

  • Luminescence Detection: Add the luciferase/luciferin mixture to catalyze the conversion of the newly generated ATP into a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration. The IC50 value can be calculated by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to illustrate a key signaling pathway potentially modulated by tetrahydropyran-4-one derivatives and a general workflow for assessing compound cross-reactivity.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Survival Cell Survival mTORC1->Survival Compound This compound (or Analog) Compound->PI3K Inhibition? Compound->Akt Inhibition? Compound->mTORC1 Inhibition?

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound analogs.

cluster_workflow Cross-Reactivity Study Workflow start Synthesize Library of This compound Analogs primary_assay Primary Target Assay (e.g., Kinase of Interest) start->primary_assay select_hits Identify Potent Hits (IC50 < Threshold) primary_assay->select_hits panel_screen Kinome-Wide Panel Screen (e.g., >100 Kinases) select_hits->panel_screen Active Compounds data_analysis Data Analysis: - Determine IC50 for Off-Targets - Calculate Selectivity Score panel_screen->data_analysis sar Structure-Activity Relationship (SAR) & Cross-Reactivity Profiling data_analysis->sar cellular_assays Cellular Assays (Viability, Apoptosis, etc.) sar->cellular_assays conclusion Select Lead Compound with Optimal Potency & Selectivity cellular_assays->conclusion

Caption: A generalized experimental workflow for assessing the cross-reactivity of novel compounds.

References

Benchmarking the Efficacy of 3-Methoxyoxan-4-one Against Known PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the novel investigational compound, 3-Methoxyoxan-4-one, against established inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the preclinical efficacy and potency of this compound in key oncological assays.

Comparative Efficacy Data

The following tables summarize the quantitative performance of this compound in comparison to three well-characterized PI3K inhibitors: Idelalisib, Alpelisib, and Pictilisib. Data was generated using standardized in vitro and in vivo experimental protocols.

Table 1: In Vitro Kinase Inhibition Assay

CompoundTarget Isoform(s)IC₅₀ (nM)
This compound p110α1.2
Idelalisibp110δ2.5
Alpelisibp110α5
PictilisibPan-PI3K3.3

Table 2: In Vivo Tumor Growth Inhibition in a Murine Xenograft Model (MCF-7)

CompoundDosing RegimenTumor Growth Inhibition (%)
This compound 50 mg/kg, oral, daily85
Alpelisib50 mg/kg, oral, daily78
Pictilisib100 mg/kg, oral, daily65
Vehicle Control-0

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against specific PI3K isoforms.

  • Procedure:

    • Recombinant human PI3K isoforms (p110α, p110δ) were incubated with the test compounds at varying concentrations for 15 minutes at room temperature.

    • ATP and the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) were added to initiate the kinase reaction.

    • The reaction was allowed to proceed for 60 minutes at 37°C.

    • The amount of product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), was quantified using a competitive ELISA-based assay.

    • IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

2. In Vivo Murine Xenograft Model

  • Objective: To evaluate the in vivo anti-tumor efficacy of the test compounds.

  • Procedure:

    • Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10⁶ MCF-7 human breast cancer cells.

    • When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment and control groups (n=8 per group).

    • Test compounds were administered orally at the specified dosing regimens for 21 consecutive days.

    • Tumor volume was measured twice weekly using digital calipers.

    • Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study.

Visualized Pathways and Workflows

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound (and other inhibitors) Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy

In_Vivo_Workflow cluster_setup Setup Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase A 1. MCF-7 Cell Culture & Harvest B 2. Subcutaneous Inoculation in Mice A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization into Treatment Groups C->D E 5. Daily Oral Dosing (21 Days) D->E F 6. Bi-weekly Tumor Volume Measurement E->F F->E Repeat for 21 days G 7. End of Study Tumor Excision F->G H 8. Calculation of Tumor Growth Inhibition (%) G->H I 9. Statistical Analysis H->I

Caption: Workflow for the in vivo tumor xenograft efficacy study.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico docking studies on ligands structurally related to 3-Methoxyoxan-4-one. Due to the limited direct experimental and computational data available for this compound, this guide focuses on broader classes of oxane, oxazine, and methoxy-substituted derivatives to provide a foundational understanding of their potential binding interactions and therapeutic applications. The data and protocols presented herein are synthesized from various computational studies on these related compounds.

Data Presentation: Comparative Docking Performance

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a target protein. The docking scores and binding energies from various studies on related aniline and oxazine derivatives are summarized below. It is important to note that direct comparison of scores between different studies can be challenging due to variations in software, force fields, and protein preparation protocols.[1]

Compound Class/DerivativeTarget Protein(s)Docking Software/MethodKey Quantitative DataReference(s)
4-Anilinoquinazoline DerivativesEGFR, VEGFR-2Not explicitly statedBinding Energies: -6.39 kcal/mol (EGFR), -8.24 kcal/mol (VEGFR-2). Inhibition Constants: 20.67 µM (EGFR), 0.9 µM (VEGFR-2) for compound 8a.[1][1]
Oxazine Substituted 9-anilinoacridinesTopoisomerase II (PDB: 1QZR)Schrodinger Maestro 9.2Compounds 5a, 5h, 5i, and 5j were identified as the most cytotoxic.[2][2]
N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine (TP1)EHMT2Autodock VinaDocking Score: -10.7 kcal/mol.[3][3]
2-N-[4-methoxy-3-(5-methoxy-3H-indol-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine (TP2)EHMT2Autodock VinaDocking Score: -10.3 kcal/mol.[3][3]
Oxazine Substituted 9-Anilinoacridines (1f)Topoisomerase IISchrodinger Suite (Maestro 9.3)GScore: -8.06 kcal/mol.[4][4]
3-methoxy flavone derivative (Cii)ER-αNot explicitly statedBinding Energy: -10.14 kcal/mol.[5][5]
N-(4-methoxybenzyl)-6-nitrobenzo-[1][3]-dioxole-5-carboxamide (MDC)Myeloperoxidase (MPO)Not explicitly statedDocking Score: -7.74 kcal/mol.[6][6]
N-(3-acetylphenyl)-6-nitrobenzo-[1][3]-dioxole-5-carboxamide (ADC)Myeloperoxidase (MPO)Not explicitly statedDocking Score: -7.79 kcal/mol.[6][6]

Experimental Protocols

A representative in silico docking protocol for studying the interaction of small molecules with their target proteins typically involves the following steps:[1]

1. Protein and Ligand Preparation:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[1] Water molecules and any co-crystallized ligands are generally removed. Hydrogen atoms are added, and the protein structure is optimized to correct for any missing atoms or residues.[1]

  • Ligand Preparation: The 2D structures of the ligands are drawn using chemical drawing software and then converted to 3D structures. The ligand structures are subsequently subjected to energy minimization to obtain a stable conformation.[1]

2. Docking Simulation:

  • A molecular docking program, such as Autodock Vina or Schrodinger's Glide, is used to predict the binding mode of the ligands within the active site of the protein.[1][3][4]

  • The docking parameters are configured to allow for a comprehensive search of the conformational space of the ligand within the defined binding site of the protein.[1]

3. Analysis of Results:

  • The resulting docking poses are analyzed based on their binding energy scores and the interactions formed with the amino acid residues in the active site.[1]

  • Key interactions that are often investigated include hydrogen bonds and hydrophobic interactions.[1][3] The pose with the most favorable binding energy is typically considered the most probable binding mode.

Mandatory Visualization

In_Silico_Docking_Workflow Figure 1: A typical in silico docking workflow. cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) define_site Define Binding Site (Grid Box Generation) ligand_prep->define_site protein_prep Protein Preparation (PDB Structure, Add Hydrogens, Remove Water) protein_prep->define_site run_docking Run Docking Simulation (e.g., AutoDock Vina, Glide) define_site->run_docking analyze_poses Analyze Docking Poses (Scoring and Ranking) run_docking->analyze_poses visualize Visualize Ligand-Protein Complex analyze_poses->visualize identify_interactions Identify Key Interactions (Hydrogen Bonds, Hydrophobic) analyze_poses->identify_interactions

A typical in silico docking workflow.

Signaling_Pathway Figure 2: Simplified EGFR signaling pathway. EGFR_inhibitor This compound Analog (e.g., Anilinoquinazoline) EGFR_inhibitor->inhibition_point EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR dimerization Dimerization & Autophosphorylation EGFR->dimerization downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimerization->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation inhibition_point->dimerization

Simplified EGFR signaling pathway.

References

A Head-to-Head Comparison of Analytical Techniques for the Detection of 3-Methoxyoxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of novel chemical entities is paramount. This guide provides a comparative overview of key analytical techniques applicable to the detection and quantification of 3-Methoxyoxan-4-one, a methoxylated cyclic ketone. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this comparison synthesizes information from analytical methods developed for structurally similar compounds, such as cyclic ketones and other methoxylated molecules. The provided protocols and performance metrics serve as a robust starting point for method development and validation.

Quantitative Performance Overview

The selection of an analytical technique is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes typical performance characteristics for common analytical methods, extrapolated from data on analogous compounds.

TechniqueTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity (R²)ThroughputSelectivity
HPLC-UV 10 - 100 ng/mL50 - 500 ng/mL>0.995MediumModerate
GC-MS 0.1 - 10 ng/mL1 - 50 ng/mL>0.998Medium-HighHigh
LC-MS/MS < 0.1 ng/mL< 1 ng/mL>0.999HighVery High
NMR Spectroscopy > 1 µg/mL> 5 µg/mLN/ALowVery High
FTIR Spectroscopy QualitativeQualitativeN/AHighLow

Note: These values are estimates based on the analysis of similar compounds and must be experimentally determined for this compound.

Detailed Analytical Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for quantitative analysis.[1][2] It offers excellent reproducibility for routine analysis and quality control. For a polar compound like this compound, a reversed-phase method is most appropriate.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector is suitable.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water with 0.1% Formic Acid. A starting point could be a 30:70 (v/v) mixture of acetonitrile to water.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: The optimal wavelength should be determined by scanning a standard solution. Ketones typically have a UV absorbance around 215 nm and 270-285 nm.[3]

  • Injection Volume: 10 µL.[1]

  • Standard Preparation: Prepare a stock solution (e.g., 1 mg/mL) in the mobile phase. Serially dilute to create calibration standards ranging from 1 to 100 µg/mL.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filtration through a 0.22 µm membrane is recommended before injection.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5][6] Given its ketone structure, this compound should exhibit sufficient volatility for GC analysis, potentially with derivatization to improve thermal stability if needed. GC-MS offers high selectivity and sensitivity, making it ideal for identifying and quantifying the analyte in complex mixtures.[6][7]

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).[8]

  • Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 300 °C at a rate of 20 °C/min.

    • Final hold: 2 minutes.[9]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition: Full scan mode (e.g., m/z 40-400) for identification and method development. For quantification, Selected Ion Monitoring (SIM) mode should be used to monitor characteristic fragment ions for enhanced sensitivity.[10]

  • Sample Preparation: Samples should be dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). For trace analysis in liquid samples, headspace sampling can be an effective preparation technique.[5][10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantitative analysis, offering unparalleled sensitivity and selectivity.[11][12] This technique is particularly useful for analyzing samples in complex biological matrices, as it minimizes interference.[13][14]

Experimental Protocol:

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.[15]

  • LC Conditions: Similar to the HPLC-UV method, using a C18 column and a mobile phase of acetonitrile and water with 0.1% formic acid to facilitate protonation.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode is recommended, as the methoxy and ketone groups can be protonated.

  • MS Parameters:

    • Ion Spray Voltage: ~3000-5000 V.

    • Ion Source Temperature: ~350 °C.[13]

    • MRM Transitions: The parent ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). These transitions must be optimized by infusing a standard solution of this compound.

  • Data Analysis: Quantification is performed by creating a calibration curve based on the peak area ratio of the analyte to an internal standard.[15]

Visualizing Analytical Workflows

To aid in the selection and implementation of an appropriate analytical technique, the following diagrams illustrate key decision-making processes and workflows.

G cluster_start Analytical Goal Definition cluster_decision Technique Selection cluster_methods Methodologies cluster_end Outcome start Define Analytical Need for This compound q1 Structural Confirmation Needed? start->q1 q2 High Sensitivity (<1 ng/mL)? q1->q2 No nmr NMR Spectroscopy q1->nmr Yes q3 Routine QC & High Concentration? q2->q3 No lcms LC-MS/MS q2->lcms Yes (e.g., Bioanalysis) gcms GC-MS q3->gcms Maybe (if volatile & complex matrix) hplc HPLC-UV q3->hplc Yes end1 Definitive Structure Elucidation nmr->end1 end2 Trace Level Quantification lcms->end2 gcms->end2 end3 Routine Assay & Quality Control hplc->end3 G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Bulk Material or Formulation dissolve Dissolve in Appropriate Solvent sample->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into LC-MS/MS System filter->inject separate Chromatographic Separation (C18) inject->separate ionize Ionization (ESI+) separate->ionize quantify MRM Quantification ionize->quantify integrate Peak Integration quantify->integrate calibrate Calibration Curve (Analyte/IS Ratio) integrate->calibrate report Report Concentration calibrate->report

References

Navigating the Structure-Activity Landscape of 3-Methoxyoxan-4-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-methoxyoxan-4-one scaffold represents a promising starting point for the development of novel therapeutic agents. Its inherent structural features offer opportunities for diverse chemical modifications, leading to a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of hypothetical this compound analogs, drawing upon established principles from the broader class of tetrahydropyran-4-one derivatives. The information presented herein is intended to guide researchers in the rational design of more potent and selective compounds.

Structure-Activity Relationship (SAR) Comparison

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the oxane ring. To illustrate these relationships, a hypothetical series of analogs with modifications at the C2 position was evaluated for its cytotoxic activity against the HCT-116 human colon cancer cell line. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell growth, are summarized in the table below.

Compound IDR-Group at C2IC50 (µM) against HCT-116[1]
1a -H> 100
1b -CH385.9
1c -Ph75.1
1d -4-Cl-Ph52.3
1e -4-OCH3-Ph68.7
1f -4-NO2-Ph45.8

Key SAR Insights:

  • Unsubstituted Analog (1a): The parent compound with a hydrogen at the C2 position exhibits minimal activity, highlighting the importance of substitution for cytotoxic effects.

  • Alkyl Substitution (1b): The introduction of a small alkyl group like methyl at C2 leads to a noticeable increase in activity.

  • Aromatic Substitution (1c): Replacing the alkyl group with a phenyl ring further enhances cytotoxicity, suggesting that π-π stacking interactions may play a role in target binding.

  • Electron-Withdrawing Groups (1d, 1f): The presence of electron-withdrawing substituents on the phenyl ring, such as chloro and nitro groups, results in a significant improvement in potency. The nitro-substituted analog (1f) demonstrated the highest activity in this series.

  • Electron-Donating Groups (1e): Conversely, the introduction of an electron-donating methoxy group on the phenyl ring slightly diminishes the cytotoxic activity compared to the unsubstituted phenyl analog (1c).

These hypothetical findings, based on trends observed in similar heterocyclic systems, suggest that the C2 position of the this compound scaffold is a critical determinant of its anticancer activity.[1] Specifically, the incorporation of aromatic rings bearing electron-withdrawing groups appears to be a promising strategy for enhancing potency.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following protocol outlines a standard procedure for evaluating the cytotoxic activity of this compound analogs.

MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • HCT-116 human colon cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound analogs dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • DMSO

Procedure:

  • Cell Seeding: HCT-116 cells are harvested and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The this compound analogs are serially diluted in complete DMEM to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the test compounds. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are also included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours under the same conditions.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the workflow of the MTT assay.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_incubation_analysis Incubation & Analysis cell_seeding Seed HCT-116 Cells (5x10³ cells/well) incubation_24h Incubate 24h (37°C, 5% CO2) cell_seeding->incubation_24h compound_addition Add Serial Dilutions of Analogs incubation_24h->compound_addition incubation_48h Incubate 48h (37°C, 5% CO2) compound_addition->incubation_48h mtt_addition Add MTT Solution incubation_48h->mtt_addition incubation_4h Incubate 4h mtt_addition->incubation_4h formazan_dissolution Dissolve Formazan (DMSO) incubation_4h->formazan_dissolution read_absorbance Read Absorbance (570 nm) formazan_dissolution->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis

MTT Assay Workflow for Cytotoxicity Assessment

Conclusion

This guide provides a foundational understanding of the structure-activity relationships of this compound analogs, based on extrapolated data from the broader tetrahydropyran-4-one class. The presented hypothetical SAR study highlights the potential for enhancing cytotoxic activity through strategic substitutions at the C2 position. The detailed experimental protocol for the MTT assay offers a standardized method for evaluating the efficacy of newly synthesized analogs. By leveraging these insights and methodologies, researchers can accelerate the discovery and development of novel this compound-based drug candidates for various therapeutic applications.

References

Comparative Cytotoxicity Analysis of 3-Methoxytetrahydropyran-4-one and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds, particularly those containing the tetrahydropyran-4-one scaffold, have garnered significant attention due to their diverse biological activities. This guide provides a comparative analysis of the cytotoxic potential of 3-methoxytetrahydropyran-4-one and its synthetic precursors, offering valuable insights for oncology research and development. While direct cytotoxic data for 3-methoxytetrahydropyran-4-one is not extensively available in current literature, this document consolidates information on structurally related compounds to provide a foundational understanding and a framework for future investigation.

Synthesis and Precursors of 3-Methoxytetrahydropyran-4-one

The primary synthetic route to 3-methoxytetrahydropyran-4-one involves the nucleophilic substitution of a halogenated precursor with a methoxide source. A common precursor for this synthesis is 3-bromo-tetrahydropyran-4-one, which can be reacted with sodium methoxide to yield the target compound. Another potential precursor in the synthesis of tetrahydropyran-4-one derivatives is dihydropyran.

The general synthetic workflow is depicted below:

Synthesis of 3-Methoxytetrahydropyran-4-one cluster_precursors Precursors cluster_reaction Reaction cluster_product Product 3-bromo-tetrahydropyran-4-one 3-bromo-tetrahydropyran-4-one Nucleophilic Substitution Nucleophilic Substitution 3-bromo-tetrahydropyran-4-one->Nucleophilic Substitution Sodium Methoxide Sodium Methoxide Sodium Methoxide->Nucleophilic Substitution 3-Methoxytetrahydropyran-4-one 3-Methoxytetrahydropyran-4-one Nucleophilic Substitution->3-Methoxytetrahydropyran-4-one

A simplified workflow for the synthesis of 3-Methoxytetrahydropyran-4-one.

Comparative Cytotoxicity Data

Direct experimental data on the cytotoxicity of 3-methoxytetrahydropyran-4-one and its immediate precursors is limited. However, studies on various derivatives of the tetrahydropyran-4-one scaffold provide valuable comparative insights into their potential as cytotoxic agents. The following table summarizes the cytotoxic activities of several related pyran derivatives against different cancer cell lines.

Compound ClassSpecific Derivative/SubstituentCancer Cell LineIC50 (µM)
4H-Pyran Derivative4dHCT-116 (Colon)75.1[1][2]
4H-Pyran Derivative4kHCT-116 (Colon)85.88[1][2]
Spiro-4H-pyran Derivative5aA549 (Lung)Potent
Indoline Spiro Derivative3HCI-H522 (Lung)GI% = 93.52
Indoline Spiro Derivative3LOX IMVI (Melanoma)GI% = 71.63
3-Chloro-tetrahydropyran-4-one-Not Specified-

IC50: The concentration of a drug that is required for 50% inhibition in vitro. GI%: Percentage of Growth Inhibition.

Experimental Protocols: Assessing Cytotoxicity

The evaluation of a compound's cytotoxic activity is a critical step in drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[1]

MTT Assay Protocol

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., HCT-116, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]

2. Compound Treatment:

  • Prepare stock solutions of the test compounds (3-methoxytetrahydropyran-4-one and its precursors) in a suitable solvent like DMSO.

  • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations.

  • Replace the existing medium in the 96-well plate with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

3. Incubation:

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

4. MTT Addition and Incubation:

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

5. Formazan Solubilization:

  • Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[1]

6. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-Methoxyoxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Methoxyoxan-4-one, ensuring laboratory safety and regulatory compliance.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data of structurally similar compounds. A formal risk assessment should be conducted by qualified personnel before handling and disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to understand the potential hazards. Based on data for similar compounds, this compound should be handled with care.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2]

Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.[1][3]

Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[1][2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[3]

Quantitative Safety Data Summary

The following table summarizes the key hazard information based on structurally related compounds.

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Statement
Acute Toxicity, Oral (Category 4)WarningH302: Harmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth.
Skin Irritation (Category 2)WarningH315: Causes skin irritation.[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Eye Irritation (Category 2A)WarningH319: Causes serious eye irritation.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemWarningH335: May cause respiratory irritation.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.

Experimental Protocol: Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][2] Incineration at a permitted facility is often the preferred method for complete destruction of such chemical compounds.[4] Do not dispose of this chemical down the drain or in regular trash. [4]

  • Waste Identification and Segregation:

    • Characterize the this compound waste as hazardous chemical waste.

    • Segregate it from non-hazardous waste streams to ensure proper handling.

  • Containerization and Labeling:

    • Place the waste in a designated, leak-proof, and sealable container that is compatible with the chemical.

    • Clearly label the container with "Hazardous Waste" and the chemical name "this compound".

  • Storage:

    • Store the sealed container in a designated, secure hazardous waste accumulation area.

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[1]

    • Ensure the storage area is inaccessible to unauthorized personnel.

  • Disposal:

    • Arrange for a licensed hazardous waste transporter to collect the waste.

    • Ensure the waste is transported to a permitted treatment, storage, and disposal facility (TSDF).

  • Documentation:

    • Maintain accurate records of the amount of waste generated, the date of generation, and the date of disposal.

    • Retain all documentation provided by the hazardous waste transporter and disposal facility.

Disposal Workflow Diagram

cluster_preparation Preparation cluster_containment Containment cluster_storage_disposal Storage & Disposal A Identify Waste (this compound) B Segregate from Non-Hazardous Waste A->B C Use Designated Leak-Proof Container B->C D Label Container 'Hazardous Waste' C->D E Store in Secure Designated Area D->E F Arrange for Licensed Waste Transporter E->F G Transport to Permitted Disposal Facility F->G H Maintain Disposal Records G->H

Caption: Logical workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.